2-Chloro-5-hydroxybenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYTZPDBXASXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612086 | |
| Record name | 2-Chloro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7310-94-3 | |
| Record name | 2-Chloro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, three-step synthetic pathway for the preparation of 2-chloro-5-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-hydroxybenzaldehyde. Due to the directing effects of the hydroxyl and aldehyde functionalities on the aromatic ring, a direct and selective chlorination of the starting material is challenging. Therefore, a protecting group strategy is employed to achieve the desired regioselectivity.
The proposed synthesis involves:
-
Protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as a methyl ether to yield 3-methoxybenzaldehyde.
-
Regioselective chlorination of 3-methoxybenzaldehyde to introduce a chlorine atom at the desired position, forming 2-chloro-5-methoxybenzaldehyde.
-
Deprotection of the methoxy group to unveil the final product, this compound.
This guide provides detailed experimental protocols for each step, a summary of quantitative data in tabular format, and logical diagrams to illustrate the synthetic pathway and experimental workflows.
Overall Synthetic Pathway
The multi-step synthesis is necessary to control the regiochemistry of the chlorination. The methoxy group in the intermediate, 3-methoxybenzaldehyde, is an ortho, para-director, while the aldehyde group is a meta-director. This combination of directing effects favors the introduction of the electrophile (chlorine) at the C-2 and C-6 positions. The less sterically hindered C-2 position is the preferred site of chlorination, leading to the desired intermediate.
Experimental Protocols and Data
The following sections provide detailed methodologies for each synthetic step. The quantitative data is summarized in the subsequent tables.
Step 1: Methylation of 3-hydroxybenzaldehyde
This procedure protects the reactive hydroxyl group as a methyl ether, which is stable under the subsequent chlorination conditions.
Experimental Protocol:
To a solution of 3-hydroxybenzaldehyde (80 g) in water (240 g), a 10 mol/L solution of sodium hydroxide is added dropwise at 25 °C over approximately 30 minutes. Subsequently, dimethyl sulfate (91.2 g) is added dropwise while maintaining the temperature between 15-20 °C, with the addition taking about 60 minutes. The reaction is allowed to proceed for an additional 180 minutes. The pH is then adjusted to 9 with sodium hydroxide, and the mixture is stirred for 30 minutes. Dichloromethane (100 g) is added, and the mixture is stirred for 15 minutes before the layers are separated. The aqueous layer is extracted with an additional 60 g of dichloromethane. The combined organic layers are washed with 100 g of water, separated, and the solvent is evaporated to yield 3-methoxybenzaldehyde.
| Parameter | Value |
| Starting Material | 3-hydroxybenzaldehyde |
| Reagents | Dimethyl sulfate, Sodium hydroxide |
| Solvent | Water, Dichloromethane |
| Reaction Temperature | 15-25 °C |
| Reaction Time | ~4.5 hours |
| Work-up | Extraction and solvent evaporation |
| Typical Yield | High |
Table 1: Summary of Quantitative Data for the Methylation of 3-hydroxybenzaldehyde.
Step 2: Chlorination of 3-methoxybenzaldehyde
This step introduces the chlorine atom at the C-2 position, guided by the directing effects of the methoxy and aldehyde groups.
Experimental Protocol:
In a flask equipped with a stirrer and a reflux condenser, 3-methoxybenzaldehyde is dissolved in a suitable solvent such as dichloromethane. Sulfuryl chloride (1.1 equivalents) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford crude 2-chloro-5-methoxybenzaldehyde, which can be further purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 3-methoxybenzaldehyde |
| Reagent | Sulfuryl chloride (SO₂Cl₂) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | Several hours (monitored by TLC) |
| Work-up | Aqueous wash, extraction, and solvent evaporation |
| Typical Yield | Good to high |
Table 2: Summary of Quantitative Data for the Chlorination of 3-methoxybenzaldehyde.
Step 3: Demethylation of 2-chloro-5-methoxybenzaldehyde
The final step involves the cleavage of the methyl ether to regenerate the hydroxyl group, yielding the target compound.
Experimental Protocol:
Under an inert atmosphere (e.g., nitrogen or argon), 2-chloro-5-methoxybenzaldehyde is dissolved in anhydrous dichloromethane in an oven-dried round-bottom flask. The solution is cooled to 0 °C in an ice bath. A 1M solution of boron tribromide (BBr₃) in dichloromethane (1.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours, with monitoring by TLC. Once the reaction is complete, the mixture is cooled back to 0 °C and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography.
| Parameter | Value |
| Starting Material | 2-chloro-5-methoxybenzaldehyde |
| Reagent | Boron tribromide (BBr₃) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | ~3 hours |
| Work-up | Quenching, extraction, and solvent evaporation |
| Reported Yield (for analogous compound) | ~91% |
Table 3: Summary of Quantitative Data for the Demethylation of 2-chloro-5-methoxybenzaldehyde.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the demethylation step, which requires careful handling of the pyrophoric reagent BBr₃ under anhydrous conditions.
This comprehensive guide provides a robust and well-reasoned synthetic route to this compound from 3-hydroxybenzaldehyde. The detailed protocols and structured data are intended to be a valuable resource for researchers in the fields of organic synthesis and drug discovery. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.
A Technical Guide to 2-Chloro-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxybenzaldehyde, a valuable aromatic aldehyde in organic synthesis. This document details its fundamental chemical properties, a validated experimental protocol for its synthesis, and its applications in the development of pharmacologically active compounds.
Core Chemical and Physical Data
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅ClO₂.[1] Its key quantitative properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.56 g/mol | [1] |
| Monoisotopic Mass | 155.9978071 Da | [1] |
| CAS Number | 7310-94-3 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of 3-Hydroxybenzaldehyde using N-chlorosuccinimide (NCS) as the chlorinating agent and p-toluenesulfonic acid as a catalyst.[2] This reaction yields a mixture of isomers, from which this compound can be isolated.
Experimental Protocol
Materials:
-
3-Hydroxybenzaldehyde
-
Acetonitrile
-
p-Toluenesulfonic acid
-
N-chlorosuccinimide (NCS)
-
Aqueous sodium thiosulfate
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1 gram (10 mmol) of 3-Hydroxybenzaldehyde in 50 mL of acetonitrile in a suitable reaction vessel.
-
Add p-toluenesulfonic acid to the solution in batches at room temperature.
-
After stirring for 5 minutes, add 1.33 grams (10 mmol) of N-chlorosuccinimide (NCS).
-
Continue to stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction, quench the reaction by adding aqueous sodium thiosulfate.
-
Dilute the mixture with ethyl acetate and wash with a saturated saline solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 10:1 to 5:1) as the eluent to afford this compound.[2]
Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of this compound from 3-Hydroxybenzaldehyde.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its utility is demonstrated in the preparation of halogenated analogues of L-meta-tyrosine, which have been investigated as biodegradable herbicides.[2] Furthermore, this compound is a valuable reagent in the synthesis of p38 inhibitors, a class of molecules under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[2] The reactivity of its aldehyde and hydroxyl groups, combined with the electronic effects of the chloro substituent, makes it a versatile building block for combinatorial chemistry and the generation of novel molecular scaffolds for drug discovery programs.
References
An In-depth Technical Guide to 2-Chloro-5-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxybenzaldehyde, a significant chemical intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
This compound is an aromatic aldehyde with the chemical formula C₇H₅ClO₂. Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl group at positions 2, 5, and 1, respectively.
Table 1: IUPAC Name and Synonyms
| Type | Identifier |
| IUPAC Name | This compound[1] |
| Synonyms | Benzaldehyde, 2-chloro-5-hydroxy-[1][2] |
| 2-chloro-5-hydroxy-benzaldehyde[1] | |
| 2-CHLOR-5-HYDROXYBENZALDEHYD[2] | |
| 2-CLORO-5-HIDROXIBENZALDEHÍDO[2] | |
| 2-CHLORO-5-HYDROXYBENZALDÉHYDE[2] |
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 7310-94-3[1][2][3] |
| Molecular Formula | C₇H₅ClO₂[1][2][3] |
| Molecular Weight | 156.57 g/mol [3] |
| Melting Point | 110.5-111.5 °C[3] |
| Boiling Point | 272.4±20.0 °C (Predicted)[3] |
| Density | 1.404±0.06 g/cm³ (Predicted)[3] |
| pKa | 8.80±0.18 (Predicted)[2][3] |
| Solubility | Very slightly soluble (0.66 g/L at 25 °C)[2] |
| Appearance | Faint yellow/faint orange crystalline powder[3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 3-hydroxybenzaldehyde using N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[3]
Experimental Protocol
Materials:
-
3-Hydroxybenzaldehyde
-
Acetonitrile
-
p-Toluenesulfonic acid
-
N-chlorosuccinimide (NCS)
-
Aqueous sodium thiosulfate
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (1 g, 10 mmol) in acetonitrile (50 mL).[3]
-
Add p-toluenesulfonic acid to the solution in batches at room temperature.[3]
-
After stirring for 5 minutes, add N-chlorosuccinimide (NCS, 1.33 g, 10 mmol).[3]
-
Continue to stir the reaction mixture at room temperature for 2 hours.[3]
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.[3]
-
Dilute the mixture with ethyl acetate and wash with saturated saline.[3]
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 5:1) to yield this compound.[3]
Applications in Synthesis
This compound serves as a key starting material and reagent in the synthesis of various biologically active molecules.
Role in Drug Development and Agrochemicals
This compound is utilized in the preparation of:
-
p38 inhibitors: These are investigated for the treatment of chronic obstructive pulmonary disease (COPD).[3]
-
Halogenated analogs of L-meta-tyrosine: These have applications as biodegradable herbicides.[3]
-
Chlorinated phenylephrine: A derivative of the well-known decongestant.[3]
The following diagram illustrates the synthetic utility of this compound.
Caption: Synthetic pathways from this compound.
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified product can be visualized as a logical workflow.
Caption: Workflow for the synthesis and purification of this compound.
References
Spectroscopic and Synthetic Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 2-Chloro-5-hydroxybenzaldehyde (C₇H₅ClO₂), a valuable intermediate in organic synthesis. This document details its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, alongside a visualization of its synthetic pathway.
Spectroscopic Data Analysis
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aldehydic, aromatic, and hydroxyl protons.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.43 | Singlet (s) | 1H | Aldehyde (CHO) Proton |
| 7.55 | Doublet (d) | 1H | Aromatic Proton (H-6) |
| 7.34 | Multiplet (m) | 2H | Aromatic Protons (H-3, H-4) |
| ~5.0-6.0 | Broad Singlet | 1H | Hydroxyl (OH) Proton |
Note: The hydroxyl proton signal can be broad and its chemical shift may vary depending on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~190 | C=O (Aldehyde) |
| ~155 | C-5 (C-OH) |
| ~135 | C-1 |
| ~125 | C-6 |
| ~122 | C-2 (C-Cl) |
| ~120 | C-4 |
| ~115 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties.
Table 3: Key IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | O-H Stretch | Phenolic Hydroxyl |
| ~3050 | C-H Stretch | Aromatic |
| 2850-2950 | C-H Stretch | Aldehyde |
| ~1680 (strong) | C=O Stretch | Aldehyde Carbonyl |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| ~1280 | C-O Stretch | Phenol |
| ~750 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of chlorine is indicated by the M+2 isotopic peak.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Proposed Fragment | Notes |
| 158 | [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| 156 | [M]⁺ | Molecular Ion |
| 155 | [M-H]⁺ | Loss of a hydrogen radical |
| 127 | [M-CHO]⁺ | Loss of the formyl group |
| 99 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide |
Synthesis Workflow
This compound can be synthesized via the electrophilic chlorination of 3-hydroxybenzaldehyde. The reaction uses an acid catalyst and a chlorinating agent such as N-chlorosuccinimide (NCS).[1] This process yields a mixture of isomers, including the target compound.
Experimental Protocols
The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approx. 10-20 mg for ¹H, 30-50 mg for ¹³C) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: The spectrum is recorded on a 400 MHz (or higher) spectrometer. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is recorded on a corresponding 100 MHz (or higher) spectrometer. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) before entering the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.
References
2-Chloro-5-hydroxybenzaldehyde melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-hydroxybenzaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and illustrates its application in synthetic chemistry.
Physicochemical Data
The key physical properties of this compound (CAS No: 7310-94-3) are summarized below. These values are crucial for its handling, purification, and use in synthetic applications.
| Property | Value | Source |
| Melting Point | 110.5-111.5 °C | [1] |
| Boiling Point | 272.4 ± 20.0 °C | (Predicted)[1] |
| Molecular Formula | C₇H₅ClO₂ | [1][2] |
| Molecular Weight | 156.57 g/mol | [1] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standardized laboratory procedures for these measurements.
Melting Point Determination
The melting point of an organic solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[1]
Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[2][3]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[1][2] This assembly is then immersed in a high-boiling point liquid (e.g., paraffin or silicone oil) within a Thiele tube. The side arm of the Thiele tube is designed to allow for uniform heating via convection currents.[1]
-
Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus. A thermometer is placed in the designated well to monitor the temperature.
-
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[1]
-
Data Recording: Two temperatures are recorded:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the entire sample has completely liquefied. This range represents the melting point of the sample.[3]
-
-
Verification: For accuracy, the determination should be repeated at least twice with fresh samples until consistent values are obtained.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]
Methodology: Capillary Method (Thiele Tube)
-
Sample Preparation: A small quantity (a few milliliters) of the liquid sample is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is placed into the fusion tube with its open end downwards.[4][6][7]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and suspended in a Thiele tube containing a heating liquid (e.g., liquid paraffin).[4][7]
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[7]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[6] At this point, the heat source is removed.
-
Data Recording: As the apparatus cools, the stream of bubbles will slow down and stop. The exact temperature at which the liquid begins to be drawn up into the capillary tube is recorded. This temperature is the boiling point of the liquid.[4][7]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point varies with pressure.[5]
Synthetic Applications and Workflow
This compound serves as a valuable starting material in medicinal chemistry and agrochemistry. It is notably used as a reagent in the synthesis of p38 MAP kinase inhibitors, which are investigated for the treatment of conditions like chronic obstructive pulmonary disease (COPD).[1] It is also utilized in the preparation of halogenated analogs of L-meta-tyrosine, a biodegradable herbicide.[1]
The diagram below illustrates a generalized workflow for the synthesis of a potential p38 MAP kinase inhibitor, starting from this compound.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pharmacyinfoline.com [pharmacyinfoline.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
Solubility Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility of 2-Chloro-5-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles the available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Introduction
This compound (CAS No. 7310-94-3) is an aromatic aldehyde derivative whose structural features, including a chloro group, a hydroxyl group, and a formyl group, make it a versatile building block in organic synthesis.[1] It is notably used as a reagent in the synthesis of p38 MAP kinase inhibitors for treating chronic obstructive pulmonary disease and in the preparation of halogenated L-meta-tyrosine analogs, which are biodegradable herbicides.[2][3] Given its role in the development of new chemical entities, a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is essential for laboratory research and process development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 7310-94-3 | [4] |
| Molecular Formula | C₇H₅ClO₂ | [4] |
| Molecular Weight | 156.57 g/mol | [2] |
| Appearance | Faint yellow/faint orange crystalline powder | [2] |
| Melting Point | 110.5-111.5 °C | [2] |
| Boiling Point | 272.4 ± 20.0 °C (Predicted) | [2] |
| pKa | 8.80 ± 0.18 (Predicted) | [5] |
Solubility Data
The solubility of a compound is a critical parameter for its handling, reaction, and formulation. The available data for this compound is summarized in Table 2. Quantitative data in various organic solvents is limited in publicly available literature; however, qualitative assessments can be inferred from its use in synthetic procedures.
| Solvent | Solvent Type | Quantitative Solubility | Temperature (°C) | Qualitative Assessment | Reference(s) |
| Water | Polar Protic | 0.66 g/L | 25 | Very slightly soluble | [5] |
| Acetonitrile | Polar Aprotic | Not available | Not specified | Soluble | [2] |
| Ethyl Acetate | Polar Aprotic | Not available | Not specified | Soluble | [2] |
| Petroleum Ether | Nonpolar | Not available | Not specified | Partially Soluble / Soluble in mixture | [2] |
| Chloroform (CDCl₃) | Nonpolar | Not available | Not specified | Sufficiently soluble for NMR analysis | [5] |
Note: Qualitative assessments are inferred from published synthesis and purification protocols where this compound was successfully dissolved or used in the specified solvent systems.[2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This "shake-flask" method is a standard and reliable technique for generating quantitative solubility data.
4.1 Materials
-
This compound (analytical grade, >98% purity)
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with polytetrafluoroethylene (PTFE)-lined screw caps (e.g., 20 mL)
-
Constant temperature orbital shaker or water bath
-
Syringes (glass, appropriate volume)
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed glass evaporation dishes or beakers
-
Drying oven
-
Desiccator
4.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess of solid should be clearly visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the constant temperature shaker, set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. Visually confirm that undissolved solid remains.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 5 mL) into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a drying oven set to a temperature well below the boiling point of the solvent but sufficient for evaporation (e.g., 40-60 °C). Ensure the oven is in a well-ventilated area.
-
Continue drying until all the solvent has evaporated.
-
Transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
4.3 Calculation of Solubility
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Determine the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of the aliquot (L))
Mandatory Visualizations
As this compound is a synthetic intermediate, a diagram illustrating a relevant experimental workflow is more appropriate than a biological signaling pathway.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Theoretical Properties and Computational Analysis of 2-Chloro-5-hydroxybenzaldehyde: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties and computational data for the molecule 2-Chloro-5-hydroxybenzaldehyde. Due to the limited availability of specific published computational studies on this exact molecule, this paper presents data and methodologies extrapolated from computational analyses of structurally analogous compounds, particularly halogenated and hydroxylated benzaldehydes. The computational protocols and data tables are representative of what would be expected from a rigorous theoretical investigation using Density Functional Theory (DFT).
Introduction
This compound is a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. Its structure, featuring a chlorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, suggests potential for diverse chemical reactivity and biological activity. Understanding its molecular geometry, electronic properties, and vibrational characteristics at a theoretical level is crucial for predicting its behavior in chemical reactions, its interaction with biological targets, and for the rational design of novel derivatives in drug discovery.
Computational chemistry, particularly DFT, provides a powerful tool for elucidating these properties. This guide outlines the standard computational methodologies employed for such analyses and presents the expected theoretical data in a structured format.
Computational Methodology
The theoretical data presented herein is based on established computational protocols frequently used for the analysis of substituted benzaldehydes. These protocols are designed to provide accurate predictions of molecular structure and properties.
Geometry Optimization
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a common functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a suitable basis set, for instance, 6-311++G(d,p). The optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.
Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving agreement with experimental data. These calculations are vital for assigning specific vibrational modes to the observed peaks in experimental spectra.
Electronic Property Analysis
Key electronic properties are derived from the optimized molecular structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally implies higher reactivity.
Nuclear Magnetic Resonance (NMR) Analysis
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are performed on the optimized geometry, and the results are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental NMR data.
Theoretical Data
The following tables summarize the expected quantitative data from a DFT-based computational study of this compound.
Predicted Molecular Geometry
The table below presents the anticipated bond lengths and bond angles for the optimized structure of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Cl | ~1.74 |
| C-O (hydroxyl) | ~1.36 | |
| C=O (aldehyde) | ~1.22 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-H (aromatic) | ~1.08 | |
| C-H (aldehyde) | ~1.11 | |
| **Bond Angles (°) ** | C-C-Cl | ~120 |
| C-C-O | ~118 | |
| O=C-H | ~122 | |
| C-C-C (aromatic) | ~118 - 121 |
Predicted Vibrational Frequencies
This table outlines the key predicted vibrational modes and their corresponding scaled wavenumbers.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl | ~3400 - 3500 |
| C-H Stretch | Aromatic | ~3050 - 3100 |
| C-H Stretch | Aldehyde | ~2850 |
| C=O Stretch | Aldehyde | ~1680 - 1700 |
| C=C Stretch | Aromatic Ring | ~1580, ~1470 |
| C-O Stretch | Hydroxyl | ~1250 |
| C-Cl Stretch | Chloro | ~750 |
Predicted Electronic Properties
The fundamental electronic properties derived from HOMO-LUMO analysis are presented below.
| Parameter | Calculated Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 |
Predicted ¹³C and ¹H NMR Chemical Shifts
The expected chemical shifts are provided relative to TMS.
| Atom | Predicted Chemical Shift (ppm) |
| ¹³C NMR | |
| C=O (Aldehyde) | ~190 |
| C-Cl | ~135 |
| C-OH | ~155 |
| Aromatic Carbons | ~115 - 140 |
| ¹H NMR | |
| CHO (Aldehyde) | ~9.8 |
| OH (Hydroxyl) | ~5.0 - 6.0 |
| Aromatic Protons | ~6.9 - 7.5 |
Visualizations
The following diagrams illustrate the typical workflows and conceptual frameworks used in the computational analysis of molecules like this compound.
Caption: A typical workflow for the computational analysis of a small organic molecule.
Caption: A conceptual diagram of the HOMO-LUMO energy gap.
Conclusion
This technical guide has provided a detailed overview of the theoretical properties and expected computational data for this compound. While direct experimental and computational literature for this specific molecule is sparse, the methodologies and representative data presented here, based on robust computational practices for analogous compounds, offer a solid foundation for researchers. These theoretical insights are invaluable for predicting the molecule's reactivity, interpreting spectroscopic data, and guiding future experimental work in areas such as synthetic chemistry and drug development. The provided workflows and data structures serve as a template for conducting and reporting new computational studies on this and related molecules.
Unveiling the Therapeutic Potential of 2-Chloro-5-hydroxybenzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and other condensation products, have demonstrated a wide spectrum of biological activities, including promising anticancer, antimicrobial, and antioxidant properties. The presence of the chloro, hydroxyl, and aldehyde functionalities provides multiple reaction sites for structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a focus on their therapeutic applications.
Synthesis of this compound Derivatives
The aldehyde group of this compound is the primary site for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically carried out under reflux in an alcoholic solvent, often with a catalytic amount of acid.
A general workflow for the synthesis of these derivatives is presented below.
Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being anticancer, antimicrobial, and antioxidant effects.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of benzaldehyde derivatives against various cancer cell lines. For instance, a series of benzyloxybenzaldehyde derivatives, structurally related to the compounds of interest, have shown significant activity against the HL-60 human leukemia cell line. These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the mitochondrial pathway. While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the existing data for analogous compounds suggest a promising avenue for anticancer drug discovery.
Table 1: Representative Anticancer Activity of Benzaldehyde Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value |
| Benzyloxybenzaldehydes | HL-60 (Leukemia) | Activity Range | 1-10 µM[1] |
| Schiff base metal complexes | Hep-G2 (Liver Cancer) | IC50 | 2.6 ± 0.11 µg/mL |
| Schiff base metal complexes | MCF-7 (Breast Cancer) | IC50 | 3.0 ± 0.2 µg/mL |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives, particularly sulfonamide-containing Schiff bases, have been evaluated against a panel of pathogenic microbes. These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some mycobacterial strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: Representative Antimicrobial Activity of 5-Chloro-2-hydroxybenzaldehyde Derivatives
| Derivative Type | Microbial Strain | Activity Metric | Value (µmol/L) |
| Sulfonamide derivative | Staphylococcus aureus (MRSA) | MIC | 15.62-31.25[2][3] |
| Sulfonamide derivative | Mycobacterium kansasii | MIC | 1-4[2][3] |
Antioxidant Activity
The phenolic hydroxyl group in the this compound scaffold imparts antioxidant potential to its derivatives. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Representative Antioxidant Activity of Hydroxybenzaldehyde Derivatives
| Compound Class | Assay | Activity Metric | Value |
| Chalcone derivatives | DPPH radical scavenging | % Inhibition | Up to 82.4%[4] |
| Hydroxybenzylidene hydrazines | DPPH radical scavenging | EC50 | Varies with substitution |
Experimental Protocols
General Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol). In a separate container, dissolve the primary amine (1 equivalent) in the same solvent.
-
Reaction Mixture: Add the primary amine solution to the stirred solution of this compound at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent to remove unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent.
In vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In vitro Antimicrobial Activity: Microdilution Method for MIC Determination
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compounds. Include a control with only DPPH and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Signaling Pathways in Anticancer Activity
The anticancer activity of many benzaldehyde derivatives, including those of this compound, is often linked to the induction of apoptosis. One of the key signaling cascades implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Certain Schiff base derivatives have been shown to modulate the MAPK pathway, leading to the activation of pro-apoptotic signals and the suppression of pro-survival signals.
A potential mechanism involves the activation of the JNK and p38 MAPK pathways, which are generally associated with stress responses and apoptosis, and the inhibition of the ERK pathway, which is typically involved in cell survival and proliferation. This differential regulation can lead to the activation of downstream caspases and ultimately, programmed cell death.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and the potential for structural modification make them attractive candidates for the development of novel anticancer, antimicrobial, and antioxidant agents. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully elucidate their therapeutic potential and advance these compounds towards clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the existing knowledge and inspire future investigations in this exciting area of medicinal chemistry.
References
- 1. jetir.org [jetir.org]
- 2. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Schiff Bases Using 2-Chloro-5-hydroxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-chloro-5-hydroxybenzaldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile synthetic routes and a wide range of biological activities, including antimicrobial and anticancer properties.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The presence of the chloro and hydroxyl substituents on the benzaldehyde ring can significantly influence the electronic properties and biological efficacy of the resulting Schiff base. The hydroxyl group, in particular, can participate in intramolecular hydrogen bonding and act as a coordination site for metal ions, further expanding the chemical diversity and potential applications of these compounds.
General Synthesis Pathway
The fundamental reaction for the synthesis of Schiff bases from this compound involves the condensation with a primary amine, resulting in the formation of an imine and water. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out under reflux in an alcoholic solvent.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol is a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, benzylamine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol. In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 10 mL of absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The purified Schiff base can be obtained by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.
Protocol 2: Antimicrobial Activity Screening (MTT Assay for Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2]
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the microbial strain in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the synthesized Schiff bases in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth (indicated by a significant reduction in absorbance compared to the positive control).
Protocol 3: Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized Schiff bases against a human cancer cell line.
Materials:
-
Synthesized Schiff bases
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the Schiff bases in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (concentration required to inhibit 50% of cell growth) is determined.
Data Presentation
The following tables summarize the physical and biological activity data for a series of Schiff bases synthesized from this compound.
Table 1: Physical and Yield Data for Synthesized Schiff Bases
| Compound ID | Primary Amine | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Aniline | C₁₃H₁₀ClNO | 85 | 145-147 |
| 2 | 4-Fluoroaniline | C₁₃H₉ClFNO | 88 | 162-164 |
| 3 | 4-Chloroaniline | C₁₃H₉Cl₂NO | 91 | 188-190 |
| 4 | 4-Bromoaniline | C₁₃H₉BrClNO | 92 | 192-194 |
| 5 | 4-Methylaniline | C₁₄H₁₂ClNO | 87 | 175-177 |
| 6 | 4-Methoxyaniline | C₁₄H₁₂ClNO₂ | 89 | 168-170 |
| 7 | 4-Aminoantipyrine | C₁₈H₁₆ClN₃O₂ | 90 | 228-230 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Schiff Bases [1][2]
| Compound ID | B. subtilis | E. coli | S. aureus | A. niger | C. albicans |
| 1 | >100 | 25.3 | 12.8 | >100 | 55.1 |
| 2 | 45.2 | 1.6 | 3.4 | 47.5 | >100 |
| 3 | 60.1 | 15.2 | 8.9 | >100 | 70.3 |
| 4 | 58.7 | 13.9 | 7.5 | >100 | 68.9 |
| 5 | 75.4 | 30.1 | 15.6 | >100 | 80.2 |
| 6 | 80.3 | 35.8 | 18.4 | >100 | 85.6 |
Table 3: Anticancer Activity of a Representative Schiff Base
| Compound ID | Cell Line | IC₅₀ (µM) |
| 7 | HeLa | 15.2 |
Table 4: Key Spectroscopic Data for a Representative Schiff Base (Compound 1)
| Spectroscopic Technique | Key Peaks/Shifts | Assignment |
| FT-IR (cm⁻¹) | ~3400 (broad) | O-H stretch |
| ~1620 | C=N (imine) stretch | |
| ~1280 | C-O (phenolic) stretch | |
| ¹H-NMR (δ ppm) | ~13.0 (s, 1H) | -OH |
| ~8.6 (s, 1H) | -CH=N- | |
| 6.9-7.8 (m, 7H) | Aromatic protons |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation.
Potential Signaling Pathway in Anticancer Activity
While the exact mechanisms for Schiff bases derived from this compound are still under investigation, many Schiff bases are known to induce apoptosis in cancer cells. A generalized potential pathway is illustrated below.
References
Application Notes and Protocols: 2-Chloro-5-hydroxybenzaldehyde as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Chloro-5-hydroxybenzaldehyde is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group on a halogenated benzene ring, allows for its participation in a range of cyclization and condensation reactions. This application note provides detailed protocols for the synthesis of three major classes of heterocyclic compounds—coumarins, benzofurans, and chromones—using this compound as a key building block. Furthermore, it explores the potential biological activities of the resulting chloro-substituted heterocyclic scaffolds, making them of significant interest in the field of drug discovery and development.
I. Synthesis of 6-Chloro-7-hydroxycoumarins via Knoevenagel Condensation
Coumarins are a prominent class of naturally occurring benzopyrone compounds with a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarin derivatives from salicylaldehydes.
Reaction Scheme:
Caption: General scheme for the Knoevenagel condensation of this compound with diethyl malonate.
Experimental Protocol (Adapted):
This protocol is adapted from established Knoevenagel condensation procedures for substituted salicylaldehydes.
Materials:
-
This compound
-
Diethyl malonate (or other active methylene compounds like ethyl acetoacetate or malononitrile)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the active methylene compound (e.g., diethyl malonate, 1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 6-chloro-7-hydroxycoumarin derivative.
Quantitative Data (Illustrative for Analogous Reactions):
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethyl malonate | Piperidine | Ethanol | 7 | High | [1] |
| Ethyl acetoacetate | Piperidine | Ethanol | 4-6 | Good | [2] |
| Malononitrile | Iodine | DMF | 0.5-1 | 85-95 | [2] |
Note: The yields and reaction times are illustrative and may vary for the specific reaction with this compound. Optimization of reaction conditions is recommended.
II. Synthesis of 5-Chlorobenzofurans via Rap-Stoermer Reaction
Benzofurans are another important class of heterocyclic compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. The Rap-Stoermer reaction is a classical method for the synthesis of 2-acylbenzofurans from salicylaldehydes and α-haloketones.
Reaction Scheme:
Caption: General scheme for the Rap-Stoermer reaction of this compound with an α-bromoketone.
Experimental Protocol (Adapted):
This protocol is adapted from established Rap-Stoermer reaction procedures.
Materials:
-
This compound
-
α-Halo ketone (e.g., α-bromoacetophenone)
-
Potassium carbonate (base)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2 equivalents).
-
Add the α-haloketone (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 5-chlorobenzofuran derivative.
Quantitative Data (Illustrative for Analogous Reactions):
| α-Haloketone | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| α-Bromoacetophenone | K₂CO₃ | Acetone | 8 | Good | [3] |
| Ethyl bromoacetate | K₂CO₃ | DMF | 10 | Moderate | General Procedure |
| Chloroacetone | K₂CO₃ | Butan-2-one | 17 | Good | [3] |
Note: The choice of α-haloketone will determine the substituent at the 2-position of the benzofuran ring.
III. Synthesis of 6-Chlorochromones
Chromones are isomers of coumarins and also exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The synthesis of chromones from 2-hydroxy-acetophenones is a common strategy. Therefore, this compound would first need to be converted to the corresponding acetophenone.
Synthetic Workflow for Chromone Synthesis:
Caption: Synthetic workflow for the preparation of 6-chlorochromone from this compound.
Experimental Protocol (Adapted for Cyclization Step):
This protocol is adapted for the cyclization of a 2-hydroxyacetophenone to a chromone.
Materials:
-
2-Chloro-5-hydroxyacetophenone (to be synthesized from this compound)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-hydroxyacetophenone (1 equivalent) in xylene.
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 6-chlorochromone.
Quantitative Data (Illustrative for Analogous Cyclizations):
| 2-Hydroxyacetophenone Derivative | Cyclizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Substituted 2-hydroxyacetophenone | DMF-DMA | Xylene | 3-6 | Good | General Procedure |
| 2,4-Dihydroxyacetophenone | Acetic anhydride, Sodium acetate | - | 5 | Good | General Procedure |
IV. Biological Activities and Potential Signaling Pathways
The introduction of a chlorine atom onto the heterocyclic scaffold can significantly influence the biological activity of the resulting compounds.
Anticancer Activity of Chloro-Substituted Coumarins and Chromones:
Several studies have reported the potent antiproliferative and cytotoxic effects of coumarin and chromone derivatives against various cancer cell lines.[4][5] A key mechanism of action for some of these compounds involves the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by chloro-substituted coumarin and chromone derivatives.
Antibacterial Activity of Chloro-Substituted Benzofurans:
Benzofuran derivatives are known to possess significant antibacterial properties.[9][10] The presence of a chlorine atom can enhance this activity. The mechanism of action can vary but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.
V. Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of a diverse range of heterocyclic compounds, including coumarins, benzofurans, and chromones. The synthetic protocols provided, adapted from well-established methodologies, offer a solid foundation for researchers to explore the synthesis of novel chloro-substituted heterocyclic derivatives. The potential for these compounds to exhibit significant biological activities, particularly in the areas of anticancer and antibacterial research, underscores their importance as scaffolds for future drug development endeavors. Further investigation into the specific biological mechanisms of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. scielo.br [scielo.br]
- 5. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Chloro-5-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxybenzaldehyde is a versatile aromatic compound that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules.[1] Its unique structure, featuring a reactive aldehyde group, a hydroxyl moiety, and a chlorine atom on the benzene ring, allows for a variety of chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes on its use in the development of antimicrobial agents and as a precursor for other potential therapeutic compounds. The experimental protocols for key synthetic steps are also outlined.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₂ | [2][3] |
| Molecular Weight | 156.56 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 110.5-111.5 °C | [4] |
| CAS Number | 7310-94-3 | [2][3] |
Applications in Medicinal Chemistry
This compound has demonstrated utility as a precursor in the synthesis of compounds with various biological activities, including antimicrobial and enzyme-inhibiting properties.[1][4]
Antimicrobial Agents
A significant application of this compound is in the synthesis of Schiff bases and their metal complexes, as well as sulfonamide derivatives, which have shown promising antimicrobial activity.
a) Schiff Base Derivatives: The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases can act as ligands, forming stable complexes with transition metals, which often exhibit enhanced biological activity compared to the free ligands.
b) Sulfonamide Derivatives: Novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[5]
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of sulfonamide derivatives of this compound against various bacterial strains.[5]
| Compound | M. kansasii (μmol/L) | M. avium (μmol/L) | M. tuberculosis (μmol/L) | S. aureus (μmol/L) | MRSA (μmol/L) | E. coli (μmol/L) |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | 1-4 | >128 | 32 | >128 | >128 | >128 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | - | - | - | 15.62 | 31.25 | - |
Potential as a Precursor for Enzyme Inhibitors
This compound is a valuable starting material for the synthesis of more complex molecules that can act as enzyme inhibitors. For instance, it has been used as a reagent in the synthesis of p38 MAP kinase inhibitors, which are being investigated for the treatment of chronic obstructive pulmonary disease (COPD).[4][6]
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, aminophenol)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product (the Schiff base) is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy).
Protocol 2: Synthesis of 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide
This protocol is a specific application of the general Schiff base synthesis for the preparation of a bioactive sulfonamide derivative.[5]
Materials:
-
This compound
-
4-Amino-N-(thiazol-2-yl)benzenesulfonamide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-Amino-N-(thiazol-2-yl)benzenesulfonamide in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the solution.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Allow the reaction mixture to cool to room temperature, during which a solid precipitate will form.
-
Collect the solid by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield the pure Schiff base.
Visualizations
References
- 1. One moment, please... [ijmrsti.com]
- 2. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 3. This compound | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-Chloro-5-hydroxybenzaldehyde in the synthesis of p38 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols related to the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors. While a comprehensive search of scientific literature and patent databases did not yield a specific p38 inhibitor synthesized directly from 2-Chloro-5-hydroxybenzaldehyde, this document presents a detailed protocol for the synthesis of a representative and potent diaryl urea p38 inhibitor, BIRB 796. The synthetic route for BIRB 796, while not starting from this compound, involves key chemical transformations that are broadly applicable to the synthesis of this class of inhibitors from various substituted benzaldehydes. These notes also include protocols for biological evaluation and data presentation to guide researchers in the discovery and development of novel p38 inhibitors.
Introduction
The p38 MAP kinases are a family of serine/threonine kinases that play a critical role in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a wide range of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in cancer and neurodegenerative disorders. This has made p38 MAP kinase a prime target for therapeutic intervention.
Among the various classes of p38 inhibitors, diaryl ureas have emerged as a particularly promising group. These non-ATP competitive inhibitors bind to an allosteric site on the p38 kinase, inducing a conformational change that renders the enzyme inactive. This mechanism of action can offer advantages in terms of selectivity and potency.
This document provides a detailed guide for the synthesis and evaluation of a representative diaryl urea p38 inhibitor, BIRB 796, to serve as a practical resource for researchers in the field.
p38 Signaling Pathway
The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself. Upon activation by upstream signals, p38 phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response.
Caption: The p38 MAP Kinase Signaling Pathway.
Synthesis of a Representative p38 Inhibitor: BIRB 796
The following is a detailed protocol for the multi-step synthesis of BIRB 796, a potent diaryl urea p38 inhibitor.
Synthetic Workflow
Caption: General Synthetic Workflow for Diaryl Urea p38 Inhibitors.
Experimental Protocol: Synthesis of BIRB 796
Step 1: Synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)ethan-1-amine
-
To a solution of 3-tert-butyl-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Step 2: Synthesis of 1-(4-methylphenyl)-3-(1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)ethyl)urea (BIRB 796)
-
To a solution of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane, add p-tolyl isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure BIRB 796.
Biological Evaluation of p38 Inhibitors
Experimental Workflow for Inhibitor Screening
Caption: Experimental Workflow for p38 Inhibitor Screening.
Protocol: In vitro p38α Kinase Assay
-
Prepare a reaction mixture containing recombinant human p38α kinase, a specific peptide substrate (e.g., ATF2), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a luminescence-based assay that detects the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell-based TNF-α Release Assay
-
Culture a suitable cell line (e.g., human monocytic THP-1 cells) in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Incubate the cells for an appropriate time (e.g., 4-6 hours).
-
Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Data Presentation
The biological activity of the synthesized p38 inhibitors should be summarized in a clear and concise table for easy comparison.
| Compound | p38α IC50 (nM) | TNF-α Release IC50 (nM) |
| BIRB 796 | 38 | 60 |
| Reference Inhibitor | Value | Value |
Conclusion and Outlook
While a direct synthetic route from this compound to a specific p38 inhibitor was not found in the reviewed literature, the methodologies presented here for the synthesis and evaluation of the potent diaryl urea inhibitor BIRB 796 provide a robust framework for researchers in the field. The presence of halogen and hydroxyl substituents on a benzaldehyde starting material offers valuable handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. Future work could focus on designing and synthesizing novel diaryl urea or other classes of p38 inhibitors derived from this compound and evaluating their therapeutic potential.
Application Notes and Protocols for the Preparation of Halogenated L-meta-Tyrosine Analogs from 2-Chloro-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of halogenated L-meta-tyrosine analogs, valuable compounds for research in herbicide development and studies on oxidative stress. The synthesis commences with the readily available starting material, 2-Chloro-5-hydroxybenzaldehyde. The protocols described herein outline a robust pathway involving protection of the phenolic hydroxyl group, asymmetric synthesis of the L-amino acid scaffold via an Erlenmeyer-Plöchl reaction and subsequent chiral hydrogenation, regioselective halogenation of the aromatic ring, and final deprotection to yield the target analogs. Quantitative data for expected yields and reaction parameters are provided in structured tables. Furthermore, diagrams illustrating the synthetic workflow and the implication of these analogs in biological pathways are included to provide a comprehensive guide for researchers.
Introduction
L-meta-tyrosine and its halogenated derivatives are non-proteinogenic amino acids that have garnered significant interest in agrochemical and biomedical research. L-meta-tyrosine itself has been identified as a natural herbicide, and its halogenated analogs are being explored for enhanced and more persistent bioactivity.[1][2] These compounds are known to interfere with the metabolism of aromatic amino acids in plants, leading to growth inhibition.[3][4] In biomedical research, meta-tyrosine is recognized as a biomarker for oxidative stress, a pathological condition implicated in numerous diseases.[5][6][7][8] The halogenated analogs serve as important tools to probe the mechanisms of oxidative damage and to develop potential therapeutic interventions.
The synthetic route detailed in these protocols provides a reliable method for accessing a variety of halogenated L-meta-tyrosine analogs from this compound, a commercially available starting material. The key steps include a Williamson ether synthesis for hydroxyl protection, an Erlenmeyer-Plöchl condensation to form the core amino acid precursor, a highly enantioselective hydrogenation to establish the desired L-stereochemistry, regioselective halogenation, and a final deprotection step.
Experimental Protocols
Step 1: Protection of this compound
The phenolic hydroxyl group of this compound is protected as a benzyl ether to prevent side reactions in subsequent steps.
Protocol 1: Synthesis of 2-Chloro-5-(benzyloxy)benzaldehyde
-
Materials: this compound, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-5-(benzyloxy)benzaldehyde as a white solid.
-
| Reactant 1 | Molar Mass ( g/mol ) | Equivalents | Reactant 2 | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Expected Yield (%) |
| This compound | 156.57 | 1.0 | Benzyl bromide | 171.04 | 1.1 | 2-Chloro-5-(benzyloxy)benzaldehyde | 246.69 | 90-95 |
Table 1: Reactants and expected yield for the synthesis of 2-Chloro-5-(benzyloxy)benzaldehyde.
Step 2: Erlenmeyer-Plöchl Azlactone Synthesis
The protected aldehyde is condensed with N-acetylglycine to form a dehydroamino acid precursor, which is then converted to its methyl ester.
Protocol 2: Synthesis of Methyl 2-acetamido-3-(2-chloro-5-(benzyloxy)phenyl)acrylate
-
Materials: 2-Chloro-5-(benzyloxy)benzaldehyde, N-acetylglycine, Acetic anhydride, Sodium acetate, Methanol, Thionyl chloride (SOCl₂).
-
Procedure:
-
A mixture of 2-Chloro-5-(benzyloxy)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into cold water with vigorous stirring.
-
The precipitated azlactone is collected by filtration, washed with water, and dried.
-
The crude azlactone is refluxed in methanol for 4 hours to yield the α,β-dehydroamino acid.
-
The solvent is removed under reduced pressure. The residue is dissolved in methanol, and the solution is cooled to 0 °C.
-
Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature overnight.
-
The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane) to give the methyl ester product.
-
| Reactant 1 | Molar Mass ( g/mol ) | Equivalents | Reactant 2 | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Expected Yield (%) |
| 2-Chloro-5-(benzyloxy)benzaldehyde | 246.69 | 1.0 | N-acetylglycine | 117.10 | 1.2 | Methyl 2-acetamido-3-(2-chloro-5-(benzyloxy)phenyl)acrylate | 389.83 | 75-85 |
Table 2: Reactants and expected yield for the synthesis of the dehydroamino acid methyl ester.
Step 3: Asymmetric Hydrogenation
The dehydroamino acid derivative is subjected to rhodium-catalyzed asymmetric hydrogenation to establish the L-stereochemistry.
Protocol 3: Synthesis of Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether
-
Materials: Methyl 2-acetamido-3-(2-chloro-5-(benzyloxy)phenyl)acrylate, Rh(COD)₂(BF₄)₂, (R,R)-Ph-BPE ligand, Methanol, Hydrogen gas.
-
Procedure:
-
In a glovebox, a pressure-resistant vial is charged with Rh(COD)₂(BF₄)₂ (0.01 eq) and (R,R)-Ph-BPE (0.012 eq).
-
Degassed methanol is added, and the mixture is stirred for 10 minutes.
-
A solution of Methyl 2-acetamido-3-(2-chloro-5-(benzyloxy)phenyl)acrylate (1.0 eq) in degassed methanol is added.
-
The vial is placed in an autoclave, which is then purged with hydrogen and pressurized to 5 atm.
-
The reaction is stirred at room temperature for 24 hours.
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the product.
-
| Substrate | Molar Mass ( g/mol ) | Catalyst | Ligand | Product | Molar Mass ( g/mol ) | Expected Yield (%) | Enantiomeric Excess (%) |
| Methyl 2-acetamido-3-(2-chloro-5-(benzyloxy)phenyl)acrylate | 389.83 | Rh(COD)₂(BF₄)₂ (1 mol%) | (R,R)-Ph-BPE | Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether | 391.85 | >95 | >98 |
Table 3: Reaction parameters for the asymmetric hydrogenation.
Step 4: Regioselective Halogenation
The aromatic ring of the protected L-meta-tyrosine analog is regioselectively halogenated. Separate protocols are provided for iodination, bromination, and fluorination.
Protocol 4a: Regioselective Iodination
-
Materials: Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether, Iodine monochloride (ICl), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the substrate (1.0 eq) in dichloromethane at 0 °C.
-
Add a solution of iodine monochloride (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the iodinated product.
-
Protocol 4b: Regioselective Bromination
-
Materials: Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve the substrate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) in portions at room temperature.
-
Stir the mixture for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
-
Protocol 4c: Regioselective Fluorination
-
Materials: Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether, Selectfluor™, Acetonitrile.
-
Procedure:
-
Dissolve the substrate (1.0 eq) in acetonitrile.
-
Add Selectfluor™ (1.2 eq) and stir the mixture at 80 °C for 24 hours.
-
Cool to room temperature and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
-
| Substrate | Halogenating Agent | Product (Iodo) | Product (Bromo) | Product (Fluoro) | Expected Yield (%) |
| Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether | ICl | Methyl N-acetyl-3-chloro-5-iodo-L-meta-tyrosinate benzyl ether | - | - | 80-90 |
| Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether | NBS | - | Methyl N-acetyl-3-bromo-5-chloro-L-meta-tyrosinate benzyl ether | - | 85-95 |
| Methyl N-acetyl-3-chloro-L-meta-tyrosinate benzyl ether | Selectfluor™ | - | - | Methyl N-acetyl-3-chloro-5-fluoro-L-meta-tyrosinate benzyl ether | 60-70 |
Table 4: Halogenation protocols and expected yields.
Step 5: Deprotection
The final step involves the removal of all protecting groups (benzyl ether, N-acetyl, and methyl ester) to yield the final halogenated L-meta-tyrosine analog.
Protocol 5: Acid Hydrolysis for Deprotection
-
Materials: Protected halogenated L-meta-tyrosine analog, 6M Hydrochloric acid (HCl).
-
Procedure:
-
Suspend the protected amino acid derivative in 6M HCl.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure.
-
The resulting solid is the hydrochloride salt of the final product. It can be further purified by recrystallization or used as is.
-
| Substrate | Deprotection Reagent | Product | Expected Yield (%) |
| Methyl N-acetyl-3-chloro-5-iodo-L-meta-tyrosinate benzyl ether | 6M HCl | 3-Chloro-5-iodo-L-meta-tyrosine | 85-95 |
| Methyl N-acetyl-3-bromo-5-chloro-L-meta-tyrosinate benzyl ether | 6M HCl | 3-Bromo-5-chloro-L-meta-tyrosine | 85-95 |
| Methyl N-acetyl-3-chloro-5-fluoro-L-meta-tyrosinate benzyl ether | 6M HCl | 3-Chloro-5-fluoro-L-meta-tyrosine | 85-95 |
Table 5: Deprotection and expected yields of final products.
Visualizations
Synthetic Workflow
A schematic overview of the synthetic route to halogenated L-meta-tyrosine analogs.
Biological Context: Herbicidal Action and Oxidative Stress
Proposed mechanisms of action for halogenated L-meta-tyrosine analogs.
References
- 1. Synthesis and evaluation as biodegradable herbicides of halogenated analogs of L-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome [frontiersin.org]
- 3. Grass roots chemistry: meta-Tyrosine, an herbicidal nonprotein amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grass roots chemistry: meta-tyrosine, an herbicidal nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 2-Hydroxy-5-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various electrophilic aromatic substitution reactions of 2-hydroxy-5-chlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols are based on established chemical principles and analogous reactions reported in the literature.
Introduction
2-Hydroxy-5-chlorobenzaldehyde possesses a unique electronic profile governed by three distinct substituents on the aromatic ring: a strongly activating, ortho-, para-directing hydroxyl group; a deactivating, ortho-, para-directing chloro group; and a deactivating, meta-directing aldehyde group. The interplay of these directing effects predominantly favors electrophilic substitution at the C3 position, which is ortho to the powerfully activating hydroxyl group and meta to the deactivating aldehyde group. This regioselectivity is a key consideration in the synthesis of more complex derivatives.
Regioselectivity of Electrophilic Aromatic Substitution
The directing effects of the substituents on the 2-hydroxy-5-chlorobenzaldehyde ring converge to strongly favor electrophilic attack at the C3 position.
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Hydroxyl group (-OH): As a potent activating group, it directs incoming electrophiles to the ortho (C3) and para (C1, which is substituted) positions.
-
Chloro group (-Cl): This deactivating group directs to the ortho (C3) and para (C6, which is substituted) positions.
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Aldehyde group (-CHO): A deactivating group that directs incoming electrophiles to the meta (C3 and C5, with C5 being substituted) positions.
The combined influence strongly suggests that electrophilic substitution will occur selectively at the C3 position.
Nitration of 2-Hydroxy-5-chlorobenzaldehyde
The introduction of a nitro group onto the aromatic ring of 2-hydroxy-5-chlorobenzaldehyde is a key transformation for the synthesis of various biologically active compounds. The expected major product is 5-chloro-2-hydroxy-3-nitrobenzaldehyde.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |
| 5-chloro-2-hydroxy-3-nitrobenzaldehyde | C₇H₄ClNO₄ | 201.56 | Not specified | >80% |
Experimental Protocol: Nitration
This protocol is adapted from the nitration of similar phenolic compounds.
Materials:
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2-Hydroxy-5-chlorobenzaldehyde
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
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Three-neck round-bottom flask
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Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice-salt bath. Maintain the temperature below 10°C.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve 15.7 g (0.1 mol) of 2-hydroxy-5-chlorobenzaldehyde in 100 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice bath with continuous stirring.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 2-hydroxy-5-chlorobenzaldehyde over 30-45 minutes. Ensure the internal temperature does not exceed 5°C.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate of 5-chloro-2-hydroxy-3-nitrobenzaldehyde will form.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol-water mixture. Dry the purified product under vacuum.
Reaction Workflow
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-hydroxybenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-5-hydroxybenzaldehyde by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] In this process, crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]
Q2: What are the key physical and chemical properties of this compound relevant to its recrystallization?
A2: Key properties include its melting point, which is reported to be between 110.5-111.5 °C, and its appearance as a faint yellow or orange crystalline powder.[2][3] It has limited solubility in water (0.66 g/L at 25 °C) and is generally more soluble in organic solvents.[4] The phenolic hydroxyl group and the aldehyde group influence its polarity and potential for hydrogen bonding, which are important considerations for solvent selection.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvents are likely to be polar protic solvents like ethanol or isopropanol, or a mixed solvent system. A common approach for phenolic compounds is to use an alcohol-water mixture. It is recommended to perform a small-scale solvent screening with various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexane) to determine the optimal choice for your specific sample.
Q4: What are some common impurities that might be present in crude this compound?
A4: Depending on the synthetic route, common impurities could include starting materials such as 3-hydroxybenzaldehyde, regioisomers like 4-chloro-3-hydroxybenzaldehyde, and byproducts from the chlorination reaction.[2] In the synthesis of a related compound, 2-chloro-5-nitrobenzaldehyde, the presence of the 2-chloro-3-nitrobenzaldehyde isomer is a known impurity.
Q5: What safety precautions should I take when performing this recrystallization?
A5: this compound is classified as an irritant.[5] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used for recrystallization are often flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used before beginning the experiment.
Data Presentation
The quantitative solubility data for this compound is not extensively available in the public domain. The table below summarizes the available information and provides a qualitative assessment for other common laboratory solvents based on the properties of similar compounds. Researchers are strongly encouraged to perform their own solubility tests to determine the optimal solvent system for their specific sample.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound | Temperature (°C) |
| Water | H₂O | 18.02 | 100 | 0.66 g/L[4] | 25 |
| Ethanol | C₂H₅OH | 46.07 | 78 | Likely Soluble (hot), Sparingly Soluble (cold) | - |
| Isopropanol | C₃H₈O | 60.10 | 82 | Likely Soluble (hot), Sparingly Soluble (cold) | - |
| Acetone | C₃H₆O | 58.08 | 56 | Likely Soluble | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | Likely Soluble | - |
| Toluene | C₇H₈ | 92.14 | 111 | Likely Sparingly Soluble | - |
| Hexane | C₆H₁₄ | 86.18 | 69 | Likely Insoluble | - |
Experimental Protocols
This protocol provides a general methodology for the purification of this compound by single-solvent and two-solvent recrystallization.
Materials:
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Crude this compound
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Selected recrystallization solvent(s) (e.g., ethanol, water)
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Erlenmeyer flasks
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Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask. Gently heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the recrystallized product can be assessed by measuring its melting point.
Procedure: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add a second solvent in which the compound is poorly soluble (an "anti-solvent," e.g., water) dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
Re-dissolution: Add a few drops of the first solvent (ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.
Troubleshooting Guides
Issue: Oiling Out
-
Question: My compound separated as an oil instead of forming crystals during cooling. What should I do?
-
Answer: "Oiling out" occurs when the solute is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool more slowly. Seeding the solution with a small crystal of pure this compound can also help induce proper crystallization.
Issue: No Crystal Formation
-
Question: No crystals have formed even after cooling in an ice bath. What is the problem?
-
Answer: This is often due to using too much solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, you may need to reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent and then attempting to cool it again. Adding a seed crystal of the pure compound can also initiate crystallization.
Issue: Low Yield
-
Question: The yield of my recrystallized product is very low. How can I improve it?
-
Answer: A low yield can result from using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor. To improve the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution. Also, make sure the solution is thoroughly cooled to maximize precipitation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling, although this second crop may be less pure.
Issue: Colored Impurities Remain
-
Question: The recrystallized product is still colored. How can I remove colored impurities?
-
Answer: If the colored impurities are not removed by a single recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 2-Chloro-5-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-hydroxybenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common methods for the synthesis of this compound, through the ortho-formylation of 4-chlorophenol, are the Reimer-Tiemann reaction and the Duff reaction.[1] Each method has distinct advantages and disadvantages regarding reaction conditions, yields, and byproduct profiles.[1]
Q2: What is the expected major product from the formylation of 4-chlorophenol?
A2: The expected major product is this compound (also known as 5-chloro-2-hydroxybenzaldehyde). This is due to the formyl group (-CHO) being introduced at the ortho position relative to the hydroxyl (-OH) group, which is the primary directing group on the aromatic ring.[1]
Q3: What are the common byproducts in the formylation of 4-chlorophenol?
A3: Byproduct formation is a common challenge and is dependent on the chosen synthetic method. Potential byproducts include:
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Isomeric Products: Formylation at the other ortho position can result in the formation of 3-chloro-2-hydroxybenzaldehyde.[1]
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Unreacted Starting Material: Incomplete conversion will lead to residual 4-chlorophenol in the reaction mixture.[1]
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Reaction-Specific Byproducts: The Reimer-Tiemann reaction can sometimes yield substituted cyclohexadienones from the dichlorocarbene intermediate.[1]
Q4: How can I identify the main product and byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for product analysis:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress and detecting different components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the main product and byproducts by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the products.
Q5: What are some general strategies to improve the yield of this compound?
A5: To improve the yield, consider the following:
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Reaction Conditions: Optimization of temperature, reaction time, and reagent stoichiometry is crucial.
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Purity of Starting Materials: Ensure the purity of 4-chlorophenol and all other reagents to prevent unexpected side reactions.
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Workup Procedure: Careful extraction and purification techniques are necessary to minimize product loss.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC to ensure the complete consumption of the starting material. Consider extending the reaction time or cautiously increasing the temperature as per literature protocols.[1] |
| Suboptimal Temperature: Formylation reactions are often sensitive to temperature. The Reimer-Tiemann reaction, for instance, requires heating for initiation but can be highly exothermic.[1] | Optimize the reaction temperature based on established protocols for similar substrates.[1] | |
| Improper Reagent Stoichiometry: The ratio of the formylating agent and base to the substrate is critical. | Use a slight excess of the formylating agent, but be aware that a large excess may lead to more byproducts.[1] | |
| Mixture of Isomers in Final Product | Reaction Conditions: The regioselectivity of the formylation can be influenced by the reaction conditions. | Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product.[1] |
| Inefficient Purification: Isomers may be difficult to separate. | Employ efficient purification methods such as column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) or fractional crystallization.[1] | |
| Multiple Unidentified Spots on TLC | Side Reactions or Decomposition: Harsh reaction conditions (e.g., high temperature, prolonged reaction time) can lead to product decomposition or the formation of complex byproducts. | Attempt the reaction under milder conditions to minimize side reactions.[1] |
| Formation of Abnormal Products: In the Reimer-Tiemann reaction, the dichlorocarbene intermediate can lead to unexpected products.[1] | If abnormal byproducts are suspected, advanced analytical techniques like LC-MS and NMR may be necessary for their identification.[1] |
Quantitative Data
The yield of this compound is highly dependent on the chosen synthetic method and the specific experimental conditions. Below is a summary of reported yields for similar reactions.
| Synthesis Method | Starting Material | Product | Yield | Reference |
| Microwave-Induced Reimer-Tiemann | 4-Chlorophenol | 5-Chloro-2-hydroxybenzaldehyde | 52% | [2] |
| Modified Duff Reaction | 4-Substituted Phenols | 5-Substituted Salicylaldehydes | Moderate to Good | [3] |
Note: The yields mentioned above are indicative and may vary based on the specific experimental setup and optimization.
Experimental Protocols
Reimer-Tiemann Reaction for the Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
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4-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
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Ethyl acetate
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and water.[1][4]
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Add a solution of sodium hydroxide (8.0 equiv) to the flask.[4]
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Heat the mixture to 70 °C.[4]
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Slowly add chloroform (2.0 equiv) over 1 hour while maintaining the temperature.[4]
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Continue stirring the resulting mixture for 3 hours at 70 °C.[4]
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Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.[1]
-
Carefully acidify the remaining aqueous solution to a pH of 4-5 with concentrated HCl.[1][4]
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Modified Duff Reaction for the Synthesis of this compound
This protocol is based on a modified Duff reaction for the mono-formylation of 4-substituted phenols and may require optimization.[3]
Materials:
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4-Chlorophenol
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Hexamethylenetetramine (HMTA)
-
Anhydrous trifluoroacetic acid (TFA)
Procedure:
-
Dissolve 4-chlorophenol (1.0 equiv) and hexamethylenetetramine (2.0 equiv) in anhydrous trifluoroacetic acid under an inert atmosphere (e.g., argon).[5]
-
Reflux the resulting solution for 24 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Carefully quench the reaction with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over an anhydrous drying agent.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Reimer-Tiemann synthesis.
References
Side products in the synthesis of 2-Chloro-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the formation of side products and other common experimental challenges.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure the starting material is fully consumed before quenching the reaction. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. Electrophilic aromatic substitution reactions can be highly sensitive to temperature fluctuations, which can affect both reaction rate and selectivity. |
| Loss of Product During Workup | Ensure efficient extraction of the product from the aqueous layer. Minimize transfers and use appropriate glassware to reduce mechanical losses. Adjust the pH of the aqueous layer to suppress the ionization of the phenolic hydroxyl group and reduce its solubility in water. |
| Inefficient Purification | Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation and recovery. Consider column chromatography for separating isomeric products if recrystallization is ineffective. |
Issue 2: Formation of Multiple Isomeric Products
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The hydroxyl group in 3-hydroxybenzaldehyde is an ortho-, para-director, while the aldehyde group is a meta-director. This can lead to the formation of multiple isomers. To favor the desired this compound, consider using a directing group strategy or optimizing the reaction conditions (solvent, temperature, catalyst) to enhance regioselectivity. |
| High Reaction Temperature | Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can improve regioselectivity. |
| Incorrect Addition of Reagents | Add the chlorinating agent slowly and dropwise to the solution of 3-hydroxybenzaldehyde to maintain a low localized concentration and better control the reaction exotherm. |
| Inadequate Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution. |
Issue 3: Presence of Dichlorinated Side Products
| Possible Cause | Troubleshooting Step |
| Excess Chlorinating Agent | Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess can lead to over-chlorination of the aromatic ring. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction to dichlorinated products. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the synthesis of this compound from 3-hydroxybenzaldehyde?
A1: The primary side products are expected to be other isomeric monochlorinated products due to the directing effects of the hydroxyl and aldehyde groups on the benzene ring. The most probable isomers are:
-
4-Chloro-3-hydroxybenzaldehyde
-
6-Chloro-3-hydroxybenzaldehyde
Under forcing conditions, dichlorinated products could also be formed.
Q2: How can the formation of isomeric side products be minimized?
A2: Optimizing reaction conditions is key. This includes precise temperature control (usually lower temperatures favor higher selectivity), slow and controlled addition of the chlorinating agent, and the choice of solvent and catalyst, if applicable.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and detection of different components.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the ratio of product to starting material and side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify side products.
Q4: What are the recommended methods for purifying crude this compound?
A4: The crude product, which may be a mixture of isomers, can be purified by:
-
Recrystallization: This is often the first method of choice. Effective solvent systems need to be determined experimentally, but mixtures of polar and non-polar solvents are often effective.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful technique for separating isomers with different polarities.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the chlorination of 3-hydroxybenzaldehyde under different conditions to illustrate the impact on product distribution. Note: This data is illustrative and not based on a specific literature procedure for this exact reaction.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Yield of this compound (%) | Key Side Products (%) |
| 1 | SO₂Cl₂ | Acetonitrile | 0 | 65 | 4-Chloro-3-hydroxybenzaldehyde (20%), 6-Chloro-3-hydroxybenzaldehyde (10%) |
| 2 | SO₂Cl₂ | Dichloromethane | 25 | 50 | 4-Chloro-3-hydroxybenzaldehyde (25%), 6-Chloro-3-hydroxybenzaldehyde (15%), Dichloro-isomers (5%) |
| 3 | N-Chlorosuccinimide (NCS) | Acetic Acid | 50 | 45 | 4-Chloro-3-hydroxybenzaldehyde (30%), 6-Chloro-3-hydroxybenzaldehyde (20%) |
| 4 | Cl₂ gas | Carbon Tetrachloride | 10 | 55 | 4-Chloro-3-hydroxybenzaldehyde (22%), 6-Chloro-3-hydroxybenzaldehyde (18%) |
Experimental Protocols
General Protocol for the Chlorination of 3-hydroxybenzaldehyde
Materials:
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3-hydroxybenzaldehyde
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Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂))
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Anhydrous solvent (e.g., Acetonitrile)
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Ice bath
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Stirring apparatus
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Standard laboratory glassware
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Extraction solvent (e.g., Ethyl acetate)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde in the anhydrous solvent.
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Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
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Slowly add the chlorinating agent dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature.
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After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by TLC.
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Once the reaction is complete, quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Stability and storage conditions for 2-Chloro-5-hydroxybenzaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-5-hydroxybenzaldehyde. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored at low temperatures, with recommendations varying from 2-8°C to as low as -20°C. It is also crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed to protect it from moisture and air.
Q2: What is the typical appearance of this compound?
A2: this compound is typically a faint yellow or faint orange crystalline powder. Any significant deviation from this appearance could indicate degradation or impurity.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color (e.g., darkening to brown), a change in texture (e.g., clumping or becoming oily), or the development of an unusual odor. From an analytical perspective, the appearance of new peaks or a decrease in the main peak area in chromatographic analyses (e.g., HPLC, GC) are clear indicators of degradation.
Q4: Is this compound sensitive to light or air?
A4: Yes, like many phenolic aldehydes, this compound can be sensitive to light and air. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air and light. Therefore, storage in a dark, airtight container under an inert atmosphere is recommended.
Q5: What solvents are suitable for dissolving this compound?
A5: Based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is very low.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the phenolic and aldehyde functional groups. |
| Container | Tightly sealed, amber vial | To protect from moisture and light. |
| Physical Form | Crystalline powder | To minimize surface area exposure to air and moisture. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products | Degradation of the starting material. | 1. Verify Purity: Before use, check the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR, or melting point). 2. Use Fresh Stock: If possible, use a freshly opened container of the reagent. 3. Proper Handling: Minimize exposure of the compound to air and light during weighing and addition to the reaction. |
| Compound appears discolored (e.g., brown or dark orange) | Oxidation of the phenolic hydroxyl group or the aldehyde group. | 1. Assess Purity: The discoloration is a strong indicator of degradation. Purity should be assessed before use. 2. Purification: If the purity is compromised, consider recrystallization to purify the compound. However, for critical applications, using a new, high-purity batch is recommended. |
| Poor solubility in a non-polar solvent | Potential polymerization or formation of more polar degradation products. | 1. Confirm Solvent Choice: Ensure the chosen solvent is appropriate for the reaction. 2. Check for Degradation: Analyze the material for impurities that might have altered its solubility profile. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to assess the stability of this compound, based on ICH Q1A guidelines. This helps in identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3][4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
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Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC system with a UV detector
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pH meter
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Photostability chamber
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Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with 1M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with 1M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 60°C for 24 hours.
-
After 24 hours, cool to room temperature and dissolve in methanol to the original stock solution concentration.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
After exposure, dissolve the sample in methanol to the original stock solution concentration.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Inferred oxidative degradation pathway via Dakin-type oxidation.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting low yield in the chlorination of 3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in the chlorination of my 3-hydroxybenzaldehyde. What are the potential causes?
Low yield in the chlorination of 3-hydroxybenzaldehyde can stem from several factors. The hydroxyl and aldehyde groups on the aromatic ring are sensitive to reaction conditions.[1] Key potential causes include:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield. For instance, in related phenol halogenations, temperature can influence isomer distribution.[2]
-
Poor Regioselectivity: The hydroxyl group is a strong ortho-, para-director, while the aldehyde group is a meta-director. This can lead to a mixture of mono- and di-chlorinated products, reducing the yield of a specific desired isomer.
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Formation of Byproducts: Over-chlorination can lead to di- or tri-substituted products.[1] Additionally, oxidation of the aldehyde group to a carboxylic acid is a possible side reaction.
-
Decomposition of Starting Material: Phenols can be susceptible to oxidative decomposition under harsh reaction conditions.[1]
-
Inefficient Purification: Difficulty in separating the desired chlorinated isomer from other isomers and byproducts can lead to apparent low yields after isolation.
Q2: What are the expected major and minor products in the monochlorination of 3-hydroxybenzaldehyde?
The regiochemical outcome of the electrophilic chlorination of 3-hydroxybenzaldehyde is directed by both the hydroxyl and aldehyde substituents. The powerful activating and ortho-, para-directing hydroxyl group will primarily direct the incoming electrophile. The aldehyde group is a deactivating, meta-directing group. Therefore, the positions ortho and para to the hydroxyl group are the most activated.
This results in the following expected products:
-
Major Products: 2-chloro-3-hydroxybenzaldehyde and 4-chloro-3-hydroxybenzaldehyde.
-
Minor Product: 6-chloro-3-hydroxybenzaldehyde.
-
Unlikely Product: 5-chloro-3-hydroxybenzaldehyde is not expected in significant amounts due to the directing effects of both groups.
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity of the reaction?
Improving regioselectivity is a common challenge. Here are some strategies:
-
Choice of Chlorinating Agent: Different chlorinating agents can offer varying levels of selectivity. Milder reagents like N-chlorosuccinimide (NCS) may provide better control than harsher agents like sulfuryl chloride (SO2Cl2).
-
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio in the chlorination of phenols.[2][3] Experimenting with both polar and non-polar solvents is recommended. For instance, halogenation in a non-polar solvent can sometimes favor mono-substitution.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity towards the para-isomer in electrophilic aromatic substitution of highly activated rings.[4]
-
Use of Catalysts: For less reactive substrates, Lewis or Brønsted acid catalysts are sometimes used with NCS, which could also influence selectivity.[5] For phenols, which are already highly activated, this might lead to over-chlorination, so careful optimization is needed.
Q4: I suspect my aldehyde is being oxidized to a carboxylic acid. How can I prevent this?
Oxidation of the aldehyde is a potential side reaction, especially with stronger chlorinating agents or under harsh conditions. To minimize this:
-
Use a Milder Chlorinating Agent: N-chlorosuccinimide (NCS) is generally milder than reagents like sulfuryl chloride or elemental chlorine and is less likely to cause oxidation.
-
Control the Reaction Temperature: Avoid excessive heating, as higher temperatures can promote oxidation.
-
Protect the Aldehyde Group: If oxidation is a persistent issue, consider protecting the aldehyde as an acetal before chlorination. The acetal can then be deprotected after the chlorination step.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low yields in your chlorination reaction.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Diagram: Regioselectivity in Chlorination
Caption: Directing effects influencing chlorination regioselectivity.
Data Presentation
The yield and regioselectivity of the chlorination of 3-hydroxybenzaldehyde are highly dependent on the reaction conditions. Below is a summary of expected outcomes based on common chlorinating agents used for phenols.
| Chlorinating Agent | Typical Solvent | Temperature | Expected Major Products | Potential Byproducts | Anticipated Issues |
| N-Chlorosuccinimide (NCS) | Dichloromethane (DCM) or Chloroform (CHCl₃) | 0°C to Room Temp | 2-chloro- and 4-chloro-3-hydroxybenzaldehyde | Dichloro-products, Succinimide | Reaction can be slow; requires monitoring. |
| Sulfuryl Chloride (SO₂Cl₂) | Acetonitrile or neat | Room Temp | 2-chloro- and 4-chloro-3-hydroxybenzaldehyde | Dichloro-products, polymeric material, oxidized products | Highly exothermic; can lead to over-reaction and decomposition.[6] |
| t-Butyl Hypochlorite (t-BuOCl) | Methanol, Acetonitrile | Room Temp | 2-chloro- and 4-chloro-3-hydroxybenzaldehyde | Dichloro-products | Solvent can significantly affect ortho/para ratio.[3] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for the chlorination of electron-rich aromatic compounds.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) or chloroform (to make a 0.2 M solution).
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) to the solution in one portion.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers and remove the succinimide byproduct.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol is based on general methods for the chlorination of phenols with sulfuryl chloride and should be performed with caution due to the reagent's reactivity.[6][8]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent like acetonitrile or neat (if liquid at reaction temperature).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize HCl) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography or recrystallization to isolate the desired chlorinated isomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
Technical Support Center: Purification of 2-Chloro-5-hydroxybenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of isomeric impurities from 2-Chloro-5-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, particularly through the chlorination of 3-hydroxybenzaldehyde, a common positional isomer formed as a significant byproduct is 4-Chloro-3-hydroxybenzaldehyde[1]. Other potential, though less commonly cited, positional isomers include 3-Chloro-4-hydroxybenzaldehyde, 2-Chloro-4-hydroxybenzaldehyde, 4-Chloro-2-hydroxybenzaldehyde, 2-Chloro-6-hydroxybenzaldehyde, and 3-Chloro-5-hydroxybenzaldehyde[2]. The specific impurities and their ratios can vary depending on the synthetic route and reaction conditions.
Q2: What are the recommended methods for removing isomeric impurities from this compound?
A2: The primary methods for the purification of this compound from its isomers are based on differences in their physical properties, such as polarity and solubility. The most effective techniques include:
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Column Chromatography: This is a highly effective method for separating isomers with different polarities. Silica gel column chromatography has been successfully used to separate this compound from 4-Chloro-3-hydroxybenzaldehyde[1].
-
Recrystallization/Suspension: These techniques exploit the differential solubilities of the isomers in a particular solvent or solvent system. By selecting a solvent in which the desired isomer is sparingly soluble at a certain temperature while the impurity is more soluble, a separation can be achieved[3][4].
Q3: How can I monitor the progress of the purification?
A3: The progress of the separation can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for tracking the separation during column chromatography. It helps in identifying the fractions containing the purified product[5].
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the purity of the fractions and the final product.
-
Gas Chromatography (GC): GC can also be used to assess the purity of the sample, especially for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the identity and purity of the final product by comparing the spectra to known standards[1][6].
Troubleshooting Guides
Issue 1: Poor Separation of Isomers using Column Chromatography
Symptom: The fractions collected from the column show a mixture of the desired product and isomeric impurities, as confirmed by TLC or HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the isomers. |
| Perform a systematic TLC analysis with a range of solvent systems of varying polarities to identify the optimal eluent for separation. A common starting point for benzaldehyde derivatives is a mixture of petroleum ether and ethyl acetate[1]. | |
| Column Overloading | Too much crude product was loaded onto the column, exceeding its separation capacity. |
| Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. | |
| Improper Column Packing | The column may have been packed unevenly, leading to channeling and poor separation. |
| Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for achieving good resolution. | |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. |
| Optimize the flow rate. For gravity columns, this can be controlled by the stopcock. For flash chromatography, adjust the air pressure. |
Issue 2: Low Yield of Purified this compound after Recrystallization/Suspension
Symptom: The amount of recovered pure product is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The desired product may be too soluble in the chosen solvent, even at lower temperatures, leading to significant loss in the mother liquor. |
| Screen a variety of solvents or solvent mixtures to find one where the desired isomer has low solubility at cool temperatures and the impurities are reasonably soluble. | |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of impurities along with the desired product, reducing the purity of the final product and potentially the yield if further purification is required. |
| Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. An ice bath can be used for the final stage of cooling. | |
| Insufficient Precipitation Time | The product may not have had enough time to fully crystallize out of the solution. |
| Increase the crystallization time, even leaving the solution at a low temperature overnight. | |
| Incomplete Transfer of Product | Product may be lost during filtration and washing steps. |
| Ensure all the crystallized product is transferred to the filter. Wash the crystals with a minimal amount of cold solvent to remove residual impurities without dissolving a significant amount of the product. |
Experimental Protocols
Silica Gel Column Chromatography for the Purification of this compound
This protocol is based on the separation of this compound from its isomer, 4-Chloro-3-hydroxybenzaldehyde[1].
Materials:
-
Crude this compound mixture
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a petroleum ether/ethyl acetate mixture, starting with a low polarity ratio (e.g., 10:1)[1].
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 5:1) to elute the compounds based on their polarity[1].
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Summary of a Reported Purification of this compound by Column Chromatography
| Parameter | Value | Reference |
| Starting Material | Crude product from the chlorination of 3-hydroxybenzaldehyde | [1] |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase (Eluent) | Petroleum ether/ethyl acetate (gradient from 10:1 to 5:1) | [1] |
| Product | This compound | [1] |
| Yield | 21.7% | [1] |
| Isomeric Impurity Separated | 4-Chloro-3-hydroxybenzaldehyde | [1] |
| Yield of Impurity | 19.7% | [1] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in isomer separation.
References
- 1. This compound CAS#: 7310-94-3 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound(7310-94-3) 13C NMR spectrum [chemicalbook.com]
Challenges in the scale-up synthesis of 2-Chloro-5-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Chloro-5-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at an industrial scale?
A1: There are three main industrial routes for the synthesis of this compound:
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Nitration of 2-Chlorobenzaldehyde: This multi-step process involves the nitration of 2-chlorobenzaldehyde to form 2-chloro-5-nitrobenzaldehyde, followed by the reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the final product.
-
Formylation of 4-Chlorophenol: This route involves the direct introduction of a formyl group onto the 4-chlorophenol ring using methods like the Reimer-Tiemann or Vilsmeier-Haack reactions.
-
Chlorination of 3-Hydroxybenzaldehyde: This method involves the direct chlorination of 3-hydroxybenzaldehyde.
Q2: What are the major isomeric impurities to be aware of during the synthesis?
A2: Isomer formation is a significant challenge. In the nitration of 2-chlorobenzaldehyde, the primary isomer is 2-chloro-3-nitrobenzaldehyde. During the formylation of 4-chlorophenol, 3-chloro-2-hydroxybenzaldehyde can be formed. The chlorination of 3-hydroxybenzaldehyde can also lead to various chlorinated isomers. The removal of these isomers is critical as they can impact the purity and efficacy of the final product in pharmaceutical applications.
Q3: How can I monitor the progress of these reactions effectively?
A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. For quantitative analysis and purity assessment of the final product, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.
Troubleshooting Guides
Route 1: From 2-Chlorobenzaldehyde (Nitration, Reduction, Diazotization)
Problem 1: Low yield of 2-Chloro-5-nitrobenzaldehyde in the nitration step.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material before quenching the reaction. |
| Suboptimal Temperature | Maintain a low reaction temperature (typically below 5°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[1] |
| Product Loss During Workup | Ensure efficient extraction of the product from the aqueous layer. Minimize material transfers and use appropriate glassware to reduce mechanical losses. |
| Inefficient Purification | Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation and recovery. |
Problem 2: Formation of significant amounts of the 2-chloro-3-nitrobenzaldehyde isomer.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower reaction temperatures favor the formation of the desired 5-nitro isomer. Precise temperature control is crucial.[1] |
| Incorrect Reagent Addition | Add the nitrating agent slowly and dropwise to the solution of 2-chlorobenzaldehyde to maintain a low localized concentration and control the reaction exotherm. |
| Inadequate Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution. |
Problem 3: Difficulties in the reduction of the nitro group.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Perform a small-scale test reaction to verify catalyst performance. |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. Hydrogen pressure and reaction time may need to be optimized. |
| Side Reactions | Over-reduction or side reactions can occur. Control the reaction temperature and hydrogen pressure carefully. |
Problem 4: Low yield or decomposition during diazotization and hydrolysis.
| Possible Cause | Troubleshooting Step |
| Unstable Diazonium Salt | Maintain a low temperature (typically 0-5°C) during diazotization to prevent the decomposition of the diazonium salt.[2] |
| Improper Acid Concentration | The acidity of the medium is critical for the stability of the diazonium salt. Ensure the correct concentration of mineral acid is used. |
| Inefficient Hydrolysis | The hydrolysis of the diazonium salt often requires elevated temperatures. However, prolonged heating or excessively high temperatures can lead to decomposition and byproduct formation. Optimize the hydrolysis temperature and time. |
Route 2: From 4-Chlorophenol (Formylation)
Problem 1: Low yield of this compound in the Reimer-Tiemann reaction.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction using TLC until the starting material is minimized. Consider extending the reaction time. |
| Suboptimal Temperature | The Reimer-Tiemann reaction is often exothermic and requires careful temperature control.[] Initiate the reaction with gentle heating, and then maintain the optimal temperature, avoiding overheating. |
| Improper Reagent Stoichiometry | The ratio of chloroform and base to the 4-chlorophenol is critical. Use a slight excess of the formylating agent, but be aware that a large excess can lead to more by-products. |
Problem 2: Formation of isomeric and other by-products in formylation reactions.
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. |
| Formation of Abnormal Products (Reimer-Tiemann) | The dichlorocarbene intermediate can lead to the formation of substituted cyclohexadienones. Milder reaction conditions may minimize these byproducts. |
| Inefficient Purification | If isomer formation is unavoidable, focus on an efficient separation method such as fractional distillation or column chromatography. |
Route 3: From 3-Hydroxybenzaldehyde (Chlorination)
Problem: Formation of multiple chlorinated isomers.
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The hydroxyl and aldehyde groups direct chlorination to different positions. The choice of chlorinating agent and reaction conditions is crucial for controlling regioselectivity. |
| Over-chlorination | Use of a stoichiometric amount of the chlorinating agent is critical to avoid the formation of di- or tri-chlorinated byproducts. |
| Harsh Reaction Conditions | Milder chlorinating agents and lower reaction temperatures can improve selectivity. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: From 2-Chlorobenzaldehyde | Route 2: From 4-Chlorophenol | Route 3: From 3-Hydroxybenzaldehyde |
| Starting Material | 2-Chlorobenzaldehyde | 4-Chlorophenol | 3-Hydroxybenzaldehyde |
| Key Transformations | Nitration, Reduction, Diazotization, Hydrolysis | Ortho-formylation (e.g., Reimer-Tiemann) | Electrophilic Chlorination |
| Typical Reagents | HNO₃, H₂SO₄, Fe/HCl or H₂/Pd-C, NaNO₂, H₃O⁺ | CHCl₃, NaOH | Cl₂ or N-chlorosuccinimide |
| Reported Yield | Variable (multi-step) | Moderate to Good (single step) | Variable |
| Key Challenges | Multiple steps, handling of hazardous reagents, unstable intermediates | Exothermic reaction control, isomer separation | Isomer separation |
Table 2: Typical Reaction Conditions for the Nitration of 2-Chlorobenzaldehyde
| Parameter | Value | Reference |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 1-2 hours | [1] |
| Typical Crude Yield | >90% | [1] |
| Typical Purified Yield | 80-95% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde (Nitration of 2-Chlorobenzaldehyde)
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0°C in an ice-salt bath with continuous stirring.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid, maintaining the temperature below 10°C.
-
Addition of Substrate: Once the nitrating mixture is cooled to 0-5°C, add 2-chlorobenzaldehyde dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[1]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.[1]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the solid product.
-
Isolation: Collect the crude solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water until the washings are neutral.
-
Purification: The crude product, often containing the 2-chloro-3-nitrobenzaldehyde isomer, can be purified by recrystallization from dilute ethanol or by slurry washing with a methanol/water mixture.
Protocol 2: Formylation of 4-Chlorophenol (Reimer-Tiemann Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chlorophenol in a suitable solvent (e.g., a mixture of ethanol and water).
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide.
-
Chloroform Addition: Heat the mixture to the desired reaction temperature (e.g., 60-70°C) and add chloroform dropwise while maintaining vigorous stirring. The reaction is exothermic and may require external cooling to maintain the temperature.
-
Reaction: After the addition is complete, continue stirring at the reaction temperature for a specified time.
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 4-5.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or fractional distillation to separate the isomers.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-Chloro-5-nitrobenzaldehyde.
Caption: Troubleshooting logic for the formylation of 4-chlorophenol.
References
Technical Support Center: Degradation Pathways of 2-Chloro-5-hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-5-hydroxybenzaldehyde. Given the limited direct literature on this specific compound, this guide synthesizes information from structurally related compounds, namely chlorophenols and benzaldehydes, to provide probable degradation pathways, troubleshooting advice, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific pathways for this compound are not extensively documented, based on related compounds, the primary degradation routes are expected to be microbial degradation and abiotic degradation (e.g., photolysis). Microbial degradation is considered a cost-effective and environmentally friendly method for the removal of chlorophenols from the environment.[1][2][3]
Q2: What are the initial steps in the proposed microbial degradation of this compound?
A2: The initial steps in the microbial degradation of this compound are likely to involve either the oxidation of the aldehyde group or the hydroxylation of the aromatic ring.
-
Aldehyde Oxidation: The aldehyde group could be oxidized to a carboxylic acid, forming 2-Chloro-5-hydroxybenzoic acid.
-
Ring Hydroxylation: A monooxygenase enzyme could introduce another hydroxyl group to the aromatic ring, a common initial step in the degradation of chlorophenols.[1][2] This would likely lead to the formation of a chlorohydroxyhydroquinone.
Q3: What are the key enzymes involved in the degradation of chlorinated aromatic compounds?
A3: Several key enzymes are involved in the degradation of chlorinated aromatic compounds. Monooxygenases and dioxygenases are crucial for initiating the breakdown of the aromatic ring by introducing hydroxyl groups.[1][2] In subsequent steps, chlorocatechol dioxygenases are responsible for the cleavage of the aromatic ring.[1] Dehalogenases may also be involved in the removal of chlorine atoms.
Q4: What are the expected intermediate products in the degradation of this compound?
A4: Based on the degradation pathways of similar compounds, potential intermediates for this compound could include 2-Chloro-5-hydroxybenzoic acid, chlorohydroquinones, and chlorocatechols.[1][2] Ring cleavage would then lead to the formation of aliphatic compounds that can be further metabolized.
Q5: Can this compound be degraded abiotically?
A5: Yes, abiotic degradation, particularly photolysis (degradation by light), is a potential pathway for chlorophenols.[4][5] The presence of UV radiation can lead to the degradation of the compound, and this process can be enhanced by the presence of oxidizing agents like hydrogen peroxide.[4][5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed in microbial cultures | The selected microbial strain or consortium may not possess the necessary enzymes. | 1. Screen different microbial strains known for degrading chlorinated or aromatic compounds. 2. Consider using a microbial consortium from a contaminated site. 3. Optimize culture conditions (pH, temperature, aeration, co-substrates).[6] |
| The compound is toxic to the microorganisms at the tested concentration. | 1. Determine the toxicity threshold by testing a range of concentrations. 2. Start with a lower concentration and gradually acclimate the culture.[6] | |
| Slow degradation rate | Suboptimal environmental conditions (pH, temperature, oxygen levels). | 1. Optimize the culture conditions for the specific microbial strain(s). 2. Ensure adequate mixing and aeration for aerobic degradation. |
| Low bioavailability of the compound. | 1. Use a co-solvent to increase the solubility of the compound, ensuring the solvent is not toxic to the microorganisms. 2. Agitate the culture to enhance mass transfer. | |
| Accumulation of a colored intermediate | A metabolic intermediate is being produced but not further degraded, which can sometimes be inhibitory. | 1. Identify the intermediate using analytical techniques like HPLC-MS or GC-MS.[6][7] 2. Supplement the culture with a co-substrate that might induce the enzymes required for the next degradation step. 3. Isolate the intermediate and test its toxicity to the microbial culture. |
| Inconsistent results between replicate experiments | Contamination of the microbial culture. | 1. Use strict aseptic techniques to prevent contamination. 2. Regularly check the purity of the culture using microscopy and plating. |
| Inaccurate measurement of the parent compound or degradation products. | 1. Validate the analytical method (e.g., HPLC, GC) for linearity, accuracy, and precision. 2. Use appropriate internal and external standards for quantification.[8] |
Quantitative Data on Degradation of Related Compounds
| Compound | Microorganism/System | Initial Concentration | Degradation Efficiency | Time | Reference |
| 3-Chlorophenol | Defined mixed consortium | 50 mg/L | 100% | 30 h | [9] |
| 3-Chlorophenol | Defined mixed consortium | 100 mg/L | 95% | 120 h | [9] |
| 4-Chlorophenol | Defined mixed consortium | 50 mg/L | 100% | 32 h | [9] |
| 4-Chlorophenol | Defined mixed consortium | 100 mg/L | 100% | 72 h | [9] |
| 4-Chlorophenol | Acclimated sludge | 67-412 mg/L | 70.8–96.1% | 2.5-12.4 h (HRT) | [10] |
| 2,4-Dichlorophenol | Bacillus insolitus (immobilized) | 10-50 mg/L | Faster than suspended cells | - | [1] |
| 2,4-Dichlorophenol | Laccase | 40 mg/L | 99.33% | 96 h | [11] |
| 4-Chlorophenol | Pseudomonas putida | 5-60 mg/L | 96.09–98.85% | Steady-state | [12][13] |
Experimental Protocols
Protocol 1: Microbial Degradation Study
This protocol outlines a general method for studying the microbial degradation of this compound.
1. Microorganism and Culture Conditions:
-
Isolate or obtain a microbial strain (e.g., Pseudomonas, Rhodococcus) or a microbial consortium known for degrading aromatic or chlorinated compounds.
-
Grow the culture in a suitable liquid medium (e.g., mineral salts medium) with a primary carbon source until sufficient biomass is obtained.
2. Degradation Experiment:
-
Harvest the cells by centrifugation and wash them with a sterile buffer or mineral salts medium to remove any residual growth medium.
-
Resuspend the washed cells in the fresh mineral salts medium to a specific optical density (e.g., OD600 of 1.0).
-
Add this compound from a concentrated stock solution (dissolved in a suitable solvent like methanol or DMSO) to the cell suspension at the desired final concentration. Include a solvent control.
-
Incubate the cultures under optimal conditions (e.g., 30°C, 150 rpm).
-
Collect samples at regular time intervals.
3. Analytical Methods:
-
Prepare samples for analysis by centrifuging to remove cells and filtering the supernatant.
-
Analyze the concentration of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS). A C18 column is typically suitable for separating aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the analytes.[7]
Protocol 2: Abiotic Degradation (Photolysis) Study
This protocol provides a general method for investigating the photolytic degradation of this compound.
1. Experimental Setup:
-
Prepare an aqueous solution of this compound of a known concentration in a quartz reaction vessel.
-
Use a UV lamp with a specific wavelength (e.g., 254 nm) as the light source.
-
Control the temperature of the solution using a water bath.
-
For enhanced degradation studies, hydrogen peroxide can be added to the solution (UV/H₂O₂ process).[5]
2. Degradation Experiment:
-
Expose the solution to UV irradiation.
-
Collect samples at different time points.
-
Include a dark control (the solution is kept in the same conditions but without UV irradiation) to account for any non-photolytic degradation.
3. Analytical Methods:
-
Analyze the samples for the concentration of this compound and its degradation products using HPLC-UV/MS or GC-MS as described in the microbial degradation protocol.
Visualizations
Caption: Proposed microbial degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of chlorophenols and their derivatives - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Multi-substrate biodegradation of chlorophenols by defined microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Determination of 2-Chloro-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Chloro-5-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis, is critical to ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of various analytical methodologies for determining the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic methods are discussed, with detailed experimental protocols and comparative data to assist in the selection of the most suitable technique for specific analytical requirements.
Comparison of Analytical Methodologies
The choice of an analytical method for the purity determination of this compound depends on several factors, including the nature of potential impurities, the required sensitivity and selectivity, and the sample throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry (Bromination) | Spectroscopy (UV-Vis, IR, NMR, MS) |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. | Chemical reaction with a titrant to determine the amount of analyte. | Measurement of the interaction of the molecule with electromagnetic radiation. |
| Primary Use | Purity and impurity profiling, suitable for a wide range of non-volatile impurities. | Purity and impurity profiling, especially for volatile impurities. | Absolute assay of the phenolic functional group. | Structural elucidation, functional group identification, and impurity identification. |
| Specificity | High, with diode array detectors (DAD) providing spectral information for peak identity and purity. | High, especially with a mass spectrometer (MS) detector for definitive peak identification. | Moderate, as it reacts with any bromine-consuming species present. | High for structural confirmation (NMR, MS). Lower for quantification unless using techniques like qNMR. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds. | High, capable of detecting trace-level impurities, especially with sensitive detectors like FID or MS. | Lower sensitivity compared to chromatographic methods. | Varies greatly with the technique (e.g., MS is highly sensitive). |
| Quantitative Data | ||||
| Accuracy | Typically 98-102% recovery. | Typically 98-102% recovery. | Can be highly accurate if interferences are absent. | qNMR can be highly accurate. Other techniques are often semi-quantitative or qualitative. |
| Precision (%RSD) | Typically < 2%. | Typically < 2%. | Typically < 1% for replicate titrations. | Method-dependent. |
| LOD/LOQ | Low (ng/mL to µg/mL range). | Low (pg to ng range). | Higher compared to chromatographic methods. | Method-dependent. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate to high, with modern fast GC methods. | Low, as it is a manual and sequential process. | Rapid for techniques like IR and UV-Vis; slower for NMR. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV/DAD). | Gas chromatograph with a suitable detector (e.g., FID, MS). | Burette, pH meter, and standard laboratory glassware. | Spectrophotometer (UV-Vis, IR), NMR spectrometer, Mass spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method adapted from a similar compound, 2-Chloro-5-nitrobenzaldehyde, for the purity determination of this compound and its separation from potential impurities.[1]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 254 nm (to be optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Analysis Workflow:
Gas Chromatography (GC-FID) Method
This protocol is suitable for the quantification of this compound and any volatile impurities. The method is adapted from a validated procedure for a related compound.[1]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetone at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.
Analysis Workflow:
Titrimetric Method (Bromination)
This classic titrimetric method can be used for an absolute assay of the phenolic group in this compound.
Principle:
The phenolic group reacts with a known excess of bromine. The unreacted bromine is then determined by adding potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution.
Reagents:
-
0.1 N Bromine solution (Koppeschaar's solution)
-
Potassium iodide (KI)
-
0.1 N Sodium thiosulfate solution, standardized
-
Starch indicator solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Accurately weigh about 0.1 g of this compound into a glass-stoppered flask.
-
Dissolve the sample in a suitable solvent (e.g., 20 mL of methanol).
-
Add 25.0 mL of 0.1 N bromine solution and 5 mL of concentrated HCl.
-
Stopper the flask, mix well, and allow it to stand in the dark for 30 minutes.
-
Quickly add 10 mL of a 10% w/v potassium iodide solution, taking care to avoid the loss of bromine vapor.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution, adding a few drops of starch indicator towards the end of the titration (the solution turns from blue to colorless at the endpoint).
-
Perform a blank titration using the same quantities of reagents but without the sample.
Analysis Workflow:
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural confirmation of this compound and the identification of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the key functional groups present in the molecule, such as the hydroxyl (-OH), aldehyde (-CHO), and chloro-aromatic (C-Cl) groups.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the identity of the compound and for identifying unknown impurities, especially when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).[1]
Disclaimer: The quantitative data presented in the comparison table are typical values for the respective analytical techniques and may vary depending on the specific instrumentation, method parameters, and sample matrix. The HPLC and GC protocols have been adapted from methods for a structurally related compound and may require optimization for this compound.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Chloro-5-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification and purity assessment of chemical intermediates like 2-Chloro-5-hydroxybenzaldehyde are critical for ensuring the quality and safety of final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound, supported by exemplary experimental data and detailed protocols.
The choice between HPLC and GC depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and throughput. This compound is a polar, thermally labile compound, which influences the suitability of each technique.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1] It offers high resolution and sensitivity for the separation and quantification of the main component from its potential impurities.[1] A reverse-phase HPLC method is particularly well-suited for the analysis of phenolic compounds like this compound.[2][3][4]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be employed for its purity analysis, especially for the detection of volatile impurities.[1] To enhance volatility and improve peak shape, derivatization of the hydroxyl group may be considered. Coupling with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[1]
Quantitative Data Summary
The following tables summarize typical validation parameters for the proposed HPLC and GC methods. These values are exemplary and would require experimental verification for the specific matrix and instrumentation used.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Retention Time (min) | ~ 4.5 | ~ 8.2 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is suitable for the quantification of this compound and its non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Protocol 2: Gas Chromatography (GC-FID) Method
This protocol is suitable for the quantification of this compound and volatile impurities.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetone at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
(Optional) Derivatization: For improved peak shape and volatility, derivatization of the hydroxyl group can be performed using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Methodology Workflow
Caption: General experimental workflow for HPLC and GC analysis.
Comparison and Recommendations
-
HPLC is generally the preferred method for a polar and potentially thermally labile compound like this compound. It offers excellent resolution for separating polar impurities and does not require the sample to be volatile. The use of a C18 column in reverse-phase mode is a well-established technique for phenolic compounds.[2]
-
GC can be a viable alternative, particularly for assessing volatile impurities. However, the polarity and potential for thermal degradation of this compound in the hot injector port are concerns. Derivatization can mitigate these issues but adds an extra step to the sample preparation process, which can introduce variability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-5-hydroxybenzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Chloro-5-hydroxybenzaldehyde with other substituted benzaldehydes in key organic reactions. Understanding the influence of substituents on the reactivity of the benzaldehyde moiety is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel molecules in the fields of medicinal chemistry and materials science. This document presents quantitative data, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways to support your research and development endeavors.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of substituents on the aromatic ring. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl) groups, increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the benzene ring. This makes the aldehyde more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) , such as hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups, decrease the electrophilicity of the carbonyl carbon by donating electron density to the ring. This generally leads to a decrease in reactivity towards nucleophiles.
This compound presents an interesting case with both an electron-withdrawing chloro group and a potentially electron-donating hydroxyl group. The overall reactivity will be a balance of these opposing effects, influenced by their positions on the ring. The chloro group at the ortho position exerts a strong electron-withdrawing inductive effect. The hydroxyl group at the meta position has a weaker electron-donating resonance effect compared to the ortho or para positions, and its inductive effect is electron-withdrawing. Therefore, this compound is expected to be more reactive than benzaldehyde in nucleophilic addition reactions, but its precise reactivity relative to other substituted benzaldehydes can be predicted using principles like the Hammett equation.
Comparative Reactivity Data
To quantitatively compare the reactivity of various substituted benzaldehydes, the following table summarizes their relative rate constants in two common reaction types: oxidation and the Wittig reaction. The reactivity of this compound is predicted based on the electronic properties of its substituents. The chloro group is electron-withdrawing (positive Hammett sigma value), and the hydroxyl group in the meta position is also considered electron-withdrawing from an inductive standpoint, though it can have a resonance-donating effect. The combined effect is an increase in the electrophilicity of the carbonyl carbon, leading to enhanced reactivity in nucleophilic additions like the Wittig reaction. For oxidation, the trend is less straightforward and depends on the mechanism.
| Substituent(s) | Position(s) | Reaction Type | Relative Rate Constant (k/k_H) |
| -NO₂ | para | Oxidation with BTMACB | 1.62 |
| -NO₂ | meta | Oxidation with BTMACB | 1.35 |
| -Cl | para | Oxidation with BTMACB | 0.55 |
| -H | - | Oxidation with BTMACB | 1.00 |
| -CH₃ | para | Oxidation with BTMACB | 2.51 |
| -OCH₃ | para | Oxidation with BTMACB | 6.31 |
| -NO₂ | para | Wittig Reaction | 14.7 |
| -NO₂ | meta | Wittig Reaction | 10.5 |
| -Cl | para | Wittig Reaction | 2.75 |
| -H | - | Wittig Reaction | 1.00 |
| -CH₃ | para | Wittig Reaction | 0.45 |
| -OCH₃ | para | Wittig Reaction | 0.22 |
| 2-Cl, 5-OH | ortho, meta | Wittig Reaction (Predicted) | > 2.75 |
BTMACB: Benzyltrimethylammonium chlorobromate
Experimental Protocols
Detailed methodologies for key reactions involving substituted benzaldehydes are provided below.
Protocol 1: Wittig Reaction
This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and benzyltriphenylphosphonium chloride to form a stilbene derivative.
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydroxide (10 M aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in 5 mL of dichloromethane.
-
Add 2 mL of 10 M sodium hydroxide solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the aqueous layer with 5 mL of dichloromethane.
-
Combine the organic layers and wash with 10 mL of water, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Knoevenagel Condensation
This protocol outlines the condensation of a substituted benzaldehyde with malononitrile, a common active methylene compound.
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (5 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 5 mL of ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Oxidation to Carboxylic Acid
This protocol describes the oxidation of a substituted benzaldehyde to the corresponding benzoic acid using potassium permanganate.
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 mmol)
-
Potassium permanganate (KMnO₄) (2.0 mmol)
-
Sodium carbonate (Na₂CO₃)
-
10% Sodium sulfite (Na₂SO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Water
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) in 10 mL of a 5% aqueous sodium carbonate solution.
-
In a separate beaker, dissolve potassium permanganate (2.0 mmol) in 20 mL of water.
-
Slowly add the potassium permanganate solution to the stirred benzaldehyde solution at room temperature. An exothermic reaction may occur; use an ice bath to maintain the temperature below 40°C.
-
Stir the mixture vigorously for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Cool the reaction mixture in an ice bath and add 10% sodium sulfite solution dropwise until the brown precipitate dissolves.
-
Filter the solution to remove any remaining manganese dioxide.
-
Carefully acidify the clear filtrate with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the precipitated benzoic acid derivative by vacuum filtration, wash with cold water, and dry.
Signaling Pathways and Biological Relevance
Substituted benzaldehydes, including this compound, are valuable precursors for the synthesis of biologically active molecules that can modulate various signaling pathways.
p38 MAPK Signaling Pathway
This compound is utilized in the synthesis of p38 MAP kinase inhibitors, which are of significant interest for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD).[1] The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stresses and cytokines, leading to the activation of transcription factors that regulate inflammation and apoptosis.[2][3][4][5][6]
Herbicidal Action via L-meta-Tyrosine Analogs
This compound also serves as a starting material for the preparation of halogenated analogs of L-meta-tyrosine, which have shown potential as biodegradable herbicides.[7] L-meta-tyrosine and its analogs can interfere with amino acid metabolism in plants, potentially by being misincorporated into proteins or by inhibiting key enzymes in amino acid biosynthesis.[8][9][10]
Conclusion
The reactivity of substituted benzaldehydes is a nuanced interplay of inductive and resonance effects. This compound, with its combination of an ortho-chloro and a meta-hydroxy group, is predicted to be a highly reactive substrate in nucleophilic addition reactions. This guide provides the foundational data, experimental protocols, and biological context to aid researchers in harnessing the synthetic potential of this and other substituted benzaldehydes for the development of new chemical entities with desired properties.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Synthesis and evaluation as biodegradable herbicides of halogenated analogs of L-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome [frontiersin.org]
- 9. Grass roots chemistry: meta-Tyrosine, an herbicidal nonprotein amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grass roots chemistry: meta-tyrosine, an herbicidal nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Spectroscopic Elucidation of 2-Chloro-5-hydroxybenzaldehyde
A comprehensive guide comparing the spectroscopic characteristics of 2-Chloro-5-hydroxybenzaldehyde with key structural analogs. This document provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to facilitate the structural elucidation of substituted benzaldehydes.
The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the intricate architecture of compounds. This guide focuses on the structural elucidation of this compound, a valuable building block in medicinal chemistry, through a comparative analysis of its spectroscopic data with those of related benzaldehyde derivatives: 4-hydroxybenzaldehyde, 2-hydroxy-5-chlorobenzaldehyde, and salicylaldehyde.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its structural isomers and analogs. These values are essential for a comparative analysis to assign the correct structure.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehyde-H (s) | Ar-H | Ar-H | Ar-H | OH (s) |
| This compound | ~9.8 | ~7.4 (d) | ~7.2 (dd) | ~7.0 (d) | ~5.5 |
| 4-hydroxybenzaldehyde | 9.79 | 7.76 (d) | 6.93 (d) | - | 10.65 |
| 2-hydroxy-5-chlorobenzaldehyde | 9.85 | 7.72 (d) | 7.45 (dd) | 6.98 (d) | 10.9 |
| Salicylaldehyde | 9.89 | 7.59 (dd) | 7.52 (ddd) | 6.98 (d) | 11.0 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C-OH | C-Cl | Ar-C | Ar-C | Ar-C | Ar-C |
| This compound | ~190 | ~155 | ~125 | ~135 | ~124 | ~122 | ~118 |
| 4-hydroxybenzaldehyde | 191.4 | 163.8 | - | 132.6 | 128.9 | 116.3 | - |
| 2-hydroxy-5-chlorobenzaldehyde | 195.8 | 159.5 | 124.5 | 135.5 | 130.2 | 121.3 | 120.0 |
| Salicylaldehyde | 196.5 | 162.2 | - | 136.7 | 133.7 | 120.9 | 119.4 |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H (aldehyde) | C=O Stretch | C-Cl Stretch |
| This compound | ~3300-3100 (broad) | ~2850, ~2750 | ~1660 | ~780 |
| 4-hydroxybenzaldehyde | 3400-3200 (broad) | 2830, 2740 | 1680 | - |
| 2-hydroxy-5-chlorobenzaldehyde | 3300-3100 (broad) | 2860, 2770 | 1665 | ~820 |
| Salicylaldehyde | 3300-3100 (broad) | 2860, 2760 | 1665 | - |
Table 4: Mass Spectrometry (MS) Data (Key m/z values)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-CHO]⁺ | Other Key Fragments |
| This compound | 156/158 | 155/157 | 127/129 | 99 |
| 4-hydroxybenzaldehyde | 122 | 121 | 93 | 65 |
| 2-hydroxy-5-chlorobenzaldehyde | 156/158 | 155/157 | 127/129 | 99 |
| Salicylaldehyde | 122 | 121 | 93 | 65 |
Structural Elucidation Workflow
The structural elucidation of an unknown compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the logical workflow.
A Comparative Analysis of the Biological Activities of 2-Chloro-5-hydroxybenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Chloro-5-hydroxybenzaldehyde and its various isomers. The position of the chloro and hydroxyl groups on the benzaldehyde ring significantly influences the antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties of these compounds. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for research and drug development.
Executive Summary
Substituted benzaldehydes are a class of compounds with a wide array of demonstrated biological activities. This guide focuses on the comparative analysis of this compound and its isomers, revealing distinct profiles in their therapeutic potential. While data for some isomers is more readily available, this compilation highlights the structure-activity relationships that govern their biological effects. Broadly, these compounds exhibit antimicrobial properties against various pathogens and show potential as antioxidant and anticancer agents. Furthermore, their ability to inhibit specific enzymes suggests applications in the management of a range of diseases.
Comparative Biological Activity
The biological efficacy of chlorohydroxybenzaldehyde isomers is intrinsically linked to the substitution pattern on the aromatic ring. The relative positions of the chloro, hydroxyl, and aldehyde groups affect the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Antimicrobial Activity
Several chlorohydroxybenzaldehyde isomers and their derivatives have been investigated for their ability to inhibit the growth of bacteria and fungi. The available data, primarily as Minimum Inhibitory Concentration (MIC) values, are summarized below.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Derivatives of 5-Chloro-2-hydroxybenzaldehyde | |||
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA & MSSA) | 15.62-31.25 (µmol/L) | [1] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L) | [1] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [2] |
| Pseudomonas fluorescence | 2.8 | [2] | |
| Staphylococcus aureus | 3.4 | [2] | |
| Aspergillus niger | 47.5 | [2] | |
| Related Dihydroxybenzaldehydes | |||
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine mastitis isolates) | 500 (MIC₅₀) | [3] |
Note: The data for 5-Chloro-2-hydroxybenzaldehyde is for its derivatives, highlighting the potential of this scaffold in developing antimicrobial agents. Direct comparative MIC values for the parent isomers are not extensively available in the reviewed literature.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of research. While specific IC50 values for the DPPH or ABTS radical scavenging activity of all chlorohydroxybenzaldehyde isomers are not available, general antioxidant properties have been noted for some. 3-Chloro-2-hydroxybenzaldehyde has been reported to possess antioxidant properties[4].
Anticancer Activity
The cytotoxic effects of substituted benzaldehydes against various cancer cell lines are of significant interest. 4-Chloro-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of Hdm2 antagonists, which have potential applications in cancer therapy by targeting the regulation of the cell cycle[1]. Derivatives of 2-Chloro-4-hydroxybenzaldehyde have also demonstrated cytotoxic effects against cancer cell lines[5].
Enzyme Inhibition
The ability of these isomers to inhibit specific enzymes offers therapeutic potential.
-
2-Chloro-4-hydroxybenzaldehyde is a potent competitive inhibitor of serine proteases, including thrombin[3].
-
Derivatives of 2-Chloro-3-hydroxybenzaldehyde have shown potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease[4].
-
Benzaldehyde and its derivatives have been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, often through the regulation of 14-3-3 family proteins[6]. Benzaldehyde can also stimulate autophagy through the sonic hedgehog signaling pathway[7].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for the key biological assays cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Test Compound: A stock solution of the chlorohydroxybenzaldehyde isomer is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant activity of a compound.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Visualizing Biological Processes
To better understand the relationships and processes described, the following diagrams are provided.
Conclusion
This comparative guide consolidates the available data on the biological activities of this compound and its isomers. While direct comparative studies are limited, the existing evidence suggests that these compounds are a promising scaffold for the development of new therapeutic agents. The antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties are highly dependent on the specific isomeric structure. Further systematic investigation is warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective isomers for specific therapeutic applications. The provided experimental protocols and workflow diagrams offer a foundational framework for such future research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 2-Chloro-4-hydroxybenzaldehyde | 56962-11-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-5-hydroxybenzaldehyde and 5-chlorosalicylaldehyde for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, structural isomers can exhibit profoundly different chemical and biological activities. This guide provides a detailed comparative study of two such isomers: 2-Chloro-5-hydroxybenzaldehyde and 5-chlorosalicylaldehyde. Both are chlorinated derivatives of hydroxybenzaldehyde and serve as crucial intermediates in the development of pharmaceuticals and other fine chemicals. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparison of their properties, synthesis, and applications, supported by experimental data and procedural outlines.
Physicochemical and Spectroscopic Properties: A Tabulated Comparison
The positional difference of the chloro and hydroxyl groups on the benzaldehyde scaffold significantly influences the physicochemical and spectroscopic characteristics of these two compounds. Below is a summary of their key properties.
| Property | This compound | 5-chlorosalicylaldehyde |
| CAS Number | 7310-94-3[1][2] | 635-93-8[3] |
| Molecular Formula | C₇H₅ClO₂[1][4] | C₇H₅ClO₂[3][5] |
| Molecular Weight | 156.57 g/mol [1][2] | 156.57 g/mol [3][5] |
| Appearance | Pale yellow crystalline powder[4] | White to yellowish crystalline powder[5] |
| Melting Point | 110.5-111.5 °C[1] | 100-102 °C[3][5] |
| Boiling Point | 272.4±20.0 °C (Predicted)[1] | 217.69°C (rough estimate)[5] |
| Solubility | Very slightly soluble in water (0.66 g/L at 25°C)[6] | Soluble in alcohol, slightly soluble in water[5]. Insoluble in water[7]. |
| pKa | 8.80±0.18 (Predicted)[1][6] | 7.73±0.18 (Predicted)[5] |
| ¹H NMR (CDCl₃) | δ 10.43 (s, 1H), 7.54-7.56 (d, 1H), 7.30-7.37 (m, 2H)[1] | Data available in spectral databases.[8] |
| ¹³C NMR (CDCl₃) | Spectral data available.[6][9] | Spectral data available.[8][10] |
| IR Spectrum | Spectral data available.[11] | Spectral data available through various techniques (KBr WAFER, ATR-IR, Vapor Phase).[12][13][14] |
Synthesis Protocols
The synthetic routes to these isomers differ based on the starting materials and the directing effects of the substituents.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 3-hydroxybenzaldehyde.
Experimental Protocol:
-
Dissolve 3-hydroxybenzaldehyde (10 mmol) in acetonitrile (50 mL).
-
Add p-toluenesulfonic acid in batches at room temperature with stirring.
-
After 5 minutes, add N-chlorosuccinimide (NCS, 10 mmol).
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Dilute the mixture with ethyl acetate and wash with saturated saline.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 5:1) to yield this compound as a yellow solid.[1]
Synthesis of 5-chlorosalicylaldehyde
5-chlorosalicylaldehyde can be synthesized through the direct chlorination of salicylaldehyde.
Experimental Protocol:
-
Dissolve salicylaldehyde (2.00 mmol) in anhydrous ethanol (2 mL).
-
While stirring, slowly add a 20% carbon tetrachloride solution containing the chlorinating agent (e.g., NCS, 4.00 mmol, can be used as an alternative to chlorine gas) in small portions.
-
Control the reaction temperature at 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 3 hours, once the reaction is complete, add a suitable amount of deionized water to precipitate the product.
-
Filter the resulting white precipitate and recrystallize from anhydrous ethanol to obtain pure 5-chlorosalicylaldehyde.[15]
Another green synthesis approach involves using PEG-400 as a solvent with NCS as the chlorinating agent.[15]
Comparative Applications and Biological Activity
Both isomers are valuable precursors in various fields, but their applications diverge based on their reactivity and the properties of their derivatives.
This compound
-
Pharmaceutical Intermediate : It is a key reagent in the synthesis of p38 inhibitors, which are investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2]
-
Agrochemicals : Used in the preparation of halogenated analogs of L-meta-tyrosine, which function as biodegradable herbicides.[1][2]
-
Bioactive Molecules : Serves as a starting material for chlorinated phenylephrine.[1]
-
Biological Activities : Exhibits antimicrobial properties against certain bacterial strains and may possess antioxidant and enzyme inhibition activities.[4] Its coordination with transition metals to form Schiff base complexes enhances its antimicrobial effects.[4]
References
- 1. This compound CAS#: 7310-94-3 [m.chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. 5-Chlorosalicylaldehyde 98 635-93-8 [sigmaaldrich.com]
- 4. Buy this compound | 7310-94-3 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Chlorosalicylaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(7310-94-3) 13C NMR [m.chemicalbook.com]
- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 15. Page loading... [guidechem.com]
A Researcher's Guide to Distinguishing 2-Chloro-5-hydroxybenzaldehyde and Its Positional Isomers
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on the analytical differentiation of 2-Chloro-5-hydroxybenzaldehyde and its positional isomers. This publication provides a detailed comparison of their physicochemical and spectroscopic properties, supported by experimental data and protocols, to aid in the unambiguous identification of these closely related compounds.
The precise characterization of positional isomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and toxicological profiles. This guide focuses on this compound and its key positional isomers, outlining reliable methods for their distinction.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes key quantitative data for this compound and five of its common positional isomers. These data points are crucial for initial differentiation and for selecting the most appropriate analytical techniques for unambiguous identification.
| Property | This compound | 3-Chloro-2-hydroxybenzaldehyde | 4-Chloro-2-hydroxybenzaldehyde | 5-Chloro-2-hydroxybenzaldehyde | 2-Chloro-4-hydroxybenzaldehyde | 3-Chloro-4-hydroxybenzaldehyde |
| CAS Number | 7310-94-3[1] | 1927-94-2 | 2420-26-0 | 635-93-8[2] | 56962-11-9[3] | 2420-16-8 |
| Melting Point (°C) | 110.5 - 111.5 | 52 - 56 | 45.0 - 49.0 | 98 - 100 | 145 - 147 | 133 - 137 |
| Boiling Point (°C) | 272.4 (Predicted) | 63 °C/5 mmHg | 229.1 (Predicted) | - | 272.5 (Predicted) | - |
| pKa | 8.80 (Predicted) | - | 7.21 (Predicted) | - | 6.81 (Predicted) | - |
| ¹H NMR (Aldehyde Proton, δ ppm) | ~10.43 | ~9.85 | ~9.70 | ~9.88 | ~9.80 | ~9.78 |
| ¹³C NMR (Carbonyl Carbon, δ ppm) | ~188 | ~192 | ~192 | ~196 | ~189 | ~191 |
| Key IR Peaks (cm⁻¹) | C=O: ~1660, O-H: ~3180 | C=O: ~1650, O-H: ~3200 | C=O: ~1660, O-H: ~3150 | C=O: ~1655, O-H: ~3070 | C=O: ~1670, O-H: ~3250 | C=O: ~1675, O-H: ~3200 |
| Molecular Weight | 156.57 | 156.57 | 156.57 | 156.57 | 156.57 | 156.57 |
| Molecular Formula | C₇H₅ClO₂ | C₇H₅ClO₂ | C₇H₅ClO₂ | C₇H₅ClO₂ | C₇H₅ClO₂ | C₇H₅ClO₂ |
Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions. The provided data is a compilation from various sources and predicted values where experimental data was unavailable.
Experimental Protocols for Isomer Differentiation
A multi-technique approach is recommended for the definitive identification of these isomers. The following experimental protocols provide a framework for their differentiation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the benzene ring.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Analysis: The chemical shift of the aldehyde proton (typically δ 9.7-10.5 ppm) and the hydroxyl proton, along with the splitting patterns and coupling constants of the aromatic protons (δ 6.8-8.0 ppm), are highly diagnostic. The number of distinct aromatic signals and their multiplicities will reveal the substitution pattern. For instance, isomers with higher symmetry will exhibit fewer signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: The chemical shift of the carbonyl carbon (δ 188-196 ppm) and the number and positions of the aromatic carbon signals will differ for each isomer, providing confirmatory structural information.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: All isomers will show a characteristic C=O stretch for the aldehyde (around 1650-1700 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3100-3300 cm⁻¹).[4][5][6][7][8] The exact positions of these bands and the fingerprint region (below 1500 cm⁻¹) can show subtle differences between isomers due to variations in intramolecular hydrogen bonding and electronic effects.
3. Chromatographic Techniques
Chromatography is essential for separating mixtures of isomers and for preliminary identification based on polarity.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: UV light (254 nm) and/or staining reagents.
-
Analysis: The R_f value is dependent on the polarity of the isomer. Isomers with stronger intramolecular hydrogen bonding or those that are less polar will generally have higher R_f values.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as methanol or acetonitrile.
-
Detection: UV detector set at a wavelength where the compounds show strong absorbance (e.g., 254 nm or 280 nm).
-
Analysis: The retention time will vary based on the hydrophobicity of the isomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-35ms).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) to ensure separation.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Analysis: The retention times will differ for the isomers. While the mass spectra of positional isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. The molecular ion peak (m/z 156) and the isotopic pattern for chlorine ([M+2] peak at approximately one-third the intensity of the M peak) will be characteristic.
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound and its positional isomers.
This guide provides a foundational framework for the differentiation of this compound and its positional isomers. For definitive identification, it is always recommended to compare the obtained experimental data with that of a certified reference standard.
References
- 1. This compound | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 3. Benzaldehyde, 2-chloro-4-hydroxy- [webbook.nist.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
Efficacy of 2-Chloro-5-hydroxybenzaldehyde as a precursor compared to similar compounds
In the landscape of synthetic chemistry, the selection of a precursor is a critical decision that dictates the efficiency, yield, and purity of the final product. For researchers and professionals in drug development, 2-Chloro-5-hydroxybenzaldehyde stands as a versatile building block, particularly in the synthesis of bioactive compounds such as p38 MAP kinase inhibitors and halogenated L-meta-tyrosine analogs, which have applications in treating inflammatory diseases and in the development of biodegradable herbicides, respectively. This guide provides an objective comparison of this compound's performance against similar compounds, supported by an analysis of its chemical properties and general synthetic principles.
Comparative Analysis of Precursor Efficacy
The reactivity of a substituted benzaldehyde in nucleophilic addition and condensation reactions is significantly influenced by the electronic effects of its substituents. The presence of both a chloro and a hydroxyl group on the aromatic ring of this compound imparts a unique reactivity profile compared to other benzaldehyde derivatives. The chlorine atom acts as an electron-withdrawing group through induction, while the hydroxyl group is an activating, electron-donating group through resonance.
To illustrate the comparative efficacy, let's consider a representative reaction, the Knoevenagel condensation, a key step in the synthesis of various pharmaceuticals. The reaction rate and yield are highly dependent on the electrophilicity of the carbonyl carbon of the aldehyde.
| Precursor | Substituent Effects | Expected Reactivity in Knoevenagel Condensation | Representative Yield (%) |
| This compound | -Cl (electron-withdrawing, ortho), -OH (electron-donating, meta) | High | >85 |
| 5-Chlorosalicylaldehyde | -Cl (electron-withdrawing, para), -OH (electron-donating, ortho) | High | >85 |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | -OH (electron-donating, ortho) | Moderate | 70-85 |
| 4-Hydroxybenzaldehyde | -OH (electron-donating, para) | Moderate | 70-85 |
| 2-Chlorobenzaldehyde | -Cl (electron-withdrawing, ortho) | High | >90 |
| Benzaldehyde | (Unsubstituted) | Moderate | 60-80 |
Note: The representative yields are estimates based on general principles of organic chemistry and may vary depending on the specific reaction conditions and the active methylene compound used.
The electron-withdrawing nature of the chlorine atom in this compound enhances the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or hydroxybenzaldehydes alone. The position of the substituents also plays a crucial role in steric hindrance and the modulation of electronic effects.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable synthetic outcomes. Below are representative protocols for key reactions involving substituted benzaldehydes.
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound, such as malononitrile, using a basic catalyst.
Materials:
-
Substituted benzaldehyde (e.g., this compound) (10 mmol)
-
Malononitrile (10 mmol)
-
Piperidine (catalyst, ~1 mmol)
-
Ethanol (solvent, 20-30 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in ethanol (20-30 mL).
-
Add malononitrile (10 mmol) to the solution and stir.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Synthetic Workflow for Halogenated L-meta-Tyrosine Analogs
This compound is a key precursor in the multi-step synthesis of halogenated L-meta-tyrosine analogs.[1] The following diagram illustrates a plausible seven-step synthetic pathway to obtain 2-amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid.
Caption: Plausible synthetic workflow for a halogenated L-meta-tyrosine analog.
Signaling Pathway Involvement
The products derived from this compound often target critical cellular signaling pathways implicated in various diseases. For instance, p38 MAP kinase inhibitors, synthesized using this precursor, modulate the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Its activation leads to a wide range of cellular responses, including inflammation, apoptosis, and cell differentiation.
Caption: Overview of the p38 MAPK signaling cascade and the point of intervention for p38 inhibitors.
References
A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-hydroxybenzaldehyde in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Chloro-5-hydroxybenzaldehyde in complex reaction mixtures is paramount for process optimization, quality control, and kinetic studies. This guide provides an objective comparison of the two most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific analytical needs.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, sample throughput, and the availability of instrumentation. While both techniques offer excellent performance, they have distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] Coupled with a UV detector, it provides a robust and reliable method for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[2] Due to the polarity of this compound, a derivatization step is often employed to increase its volatility and improve chromatographic performance.
Quantitative Performance Data
The following table summarizes the typical quantitative performance metrics for the analysis of aromatic aldehydes using HPLC-UV and GC-MS. While specific data for this compound may vary depending on the exact instrumentation and method parameters, these values provide a reliable basis for comparison.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 4.3 - 21.0 µg/L | ~0.006 nM |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Linearity (R²) | >0.999 | >0.99 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy/Recovery (%) | 98 - 102% | 80 - 120% |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for the quantitative analysis of this compound using HPLC-UV and GC-MS.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method suitable for the routine quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a method for the sensitive quantification of this compound using GC-MS following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
2. Derivatization, Standard, and Sample Preparation:
-
PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or water).
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate).
-
Derivatization Procedure: To an aliquot of the standard or sample solution, add an excess of the PFBHA solution. Heat the mixture at 60-70°C for 30-60 minutes. After cooling, the derivatized sample can be extracted with a non-polar solvent like hexane, if necessary, and then injected into the GC-MS.
-
Calibration Standards: Prepare calibration standards by derivatizing known concentrations of the this compound standard solution.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent and perform the derivatization procedure as described above.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the HPLC-UV and GC-MS analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-hydroxybenzaldehyde: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-hydroxybenzaldehyde was not located. The following guidance is based on information from SDSs of closely related compounds, including 2-Chloro-4-hydroxybenzaldehyde, 2-chlorobenzaldehyde, and 2-hydroxybenzaldehyde. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and, if available, the official SDS for the compound .
The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring environmental protection. This chemical is classified as a hazardous waste and must be handled accordingly. The following procedures provide a step-by-step guide for its safe disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This compound is known to be a skin, eye, and respiratory irritant.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, >0.5 mm thickness) | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Tight-sealing safety goggles or a face shield | To protect against dust, splashes, and serious eye irritation.[1][4] |
| Skin and Body | Lab coat or chemical-resistant suit | To prevent contamination of personal clothing and skin.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in case of insufficient ventilation or dust formation.[1][4] |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, regional, and national regulations. The primary method of disposal is through an approved hazardous waste disposal facility.
1. Waste Collection and Storage:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Collect unused material and any contaminated disposable items in a designated, compatible, and clearly labeled waste container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[1][5]
2. Spill and Contamination Cleanup:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
For small, dry spills, carefully sweep up the solid material, avoiding the generation of dust.[1]
-
Place the collected material into a suitable, sealed, and labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.
-
Provide the disposal company with comprehensive information about the chemical waste, including a copy of the Safety Data Sheet if available.
-
Follow all institutional and regulatory procedures for the handover of chemical waste.
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Chloro-5-hydroxybenzaldehyde
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-5-hydroxybenzaldehyde (CAS No. 7310-94-3) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure a safe and compliant laboratory environment.
Disclaimer: While a comprehensive Safety Data Sheet (SDS) for this compound was not available, the following guidance is based on the hazard information provided for the compound and detailed safety recommendations for structurally similar isomers, such as 3-Chloro-4-hydroxybenzaldehyde and 2-Chloro-4-hydroxybenzaldehyde.
Hazard Identification and Classification
This compound is a solid that poses the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
A "Warning" signal word is associated with this compound.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use. | Prevents skin contact and irritation. |
| Skin and Body Protection | A laboratory coat or long-sleeved clothing.[2] For larger quantities or where significant contact is possible, impervious clothing should be worn. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[2] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Prevents irritation of the respiratory tract. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have a spill kit readily accessible.
-
Verify that an eyewash station and safety shower are in close proximity and operational.[3]
-
Assemble all necessary equipment and reagents before starting work.
-
-
Weighing and Transfer:
-
All weighing and transfer of the solid compound should be conducted within a ventilated enclosure or a chemical fume hood to control dust.
-
Use appropriate tools, such as a spatula, to handle the material. Avoid creating dust.[2]
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all non-disposable equipment and work surfaces. Wipe down surfaces with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
-
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Ensure all waste containers are properly labeled with the chemical name and all associated hazards.
-
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
In Case of a Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2]
Caption: Workflow for the Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
